Product packaging for Iopamidol-d8(Cat. No.:)

Iopamidol-d8

Cat. No.: B12414478
M. Wt: 785.1 g/mol
InChI Key: XQZXYNRDCRIARQ-ZESHZVJFSA-N
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Description

Iopamidol-d8 is a useful research compound. Its molecular formula is C17H22I3N3O8 and its molecular weight is 785.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22I3N3O8 B12414478 Iopamidol-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22I3N3O8

Molecular Weight

785.1 g/mol

IUPAC Name

5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2

InChI Key

XQZXYNRDCRIARQ-ZESHZVJFSA-N

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Origin of Product

United States

Foundational & Exploratory

What is Iopamidol-d8 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Iopamidol-d8

This guide provides a comprehensive overview of this compound, a deuterated analog of the widely used X-ray contrast agent, Iopamidol. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document details its chemical structure, physicochemical properties, plausible synthesis protocols, and its application as an internal standard in mass spectrometry-based assays.

Introduction

This compound is the deuterium-labeled form of Iopamidol.[1] Iopamidol itself is a non-ionic, low-osmolar iodinated contrast agent used extensively in medical imaging procedures such as CT scans and angiography to enhance the visibility of internal body structures.[2][3] The incorporation of eight deuterium atoms into the Iopamidol structure renders this compound an ideal internal standard for bioanalytical studies.[4] Its key application is as a tracer and, more commonly, as an internal standard for the accurate quantification of Iopamidol in complex biological matrices like plasma or in environmental samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamentally that of Iopamidol, with deuterium atoms replacing hydrogen atoms at specific, stable positions. The systematic IUPAC name for this compound is 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide. This name indicates that the eight deuterium atoms are located on the two N-linked dihydroxypropyl side chains, which originate from a deuterated serinol precursor used during synthesis.

Figure 1: Chemical structure of this compound.
Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide
Molecular Formula C₁₇H₁₄D₈I₃N₃O₈
Molecular Weight 785.13 g/mol
CAS Number 1795778-90-3
Appearance White Solid
Melting Point >273°C (decomposes)
Storage Conditions 2-8°C, Refrigerator
Unlabeled Mol. Weight 777.1 g/mol

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in quantitative analysis.

Plausible Synthesis Protocol

Key Steps:

  • Preparation of the Core Intermediate: The synthesis starts with 5-aminoisophthalic acid, which is tri-iodinated to form 5-amino-2,4,6-triiodoisophthalic acid. This intermediate is then converted to its more reactive acyl dichloride form using a chlorinating agent like thionyl chloride.

  • Amidation with Deuterated Serinol: The 5-amino-2,4,6-triiodoisophthaloyl dichloride is reacted with 2 equivalents of serinol-1,1,3,3-d₄ in an aprotic solvent like N,N-dimethylacetamide (DMAc). This step forms the two amide bonds, attaching the deuterated side chains to the central benzene ring.

  • Acylation of the 5-Amino Group: The remaining amino group on the benzene ring is acylated using (S)-2-acetoxypropionyl chloride. The acetyl protecting group is used to improve reaction efficiency.

  • Deprotection/Hydrolysis: The final step involves the hydrolysis of the acetyl protecting group from the side chain under basic conditions (e.g., using sodium hydroxide), followed by careful neutralization to yield this compound.

  • Purification: The crude product is purified extensively using techniques such as column chromatography and recrystallization to remove unreacted starting materials, by-products, and inorganic salts.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 5-Aminoisophthalic Acid P1 Tri-iodination & Acyl Chloride Formation A->P1 B Serinol-1,1,3,3-d4 P2 Amidation Reaction B->P2 C (S)-2-Acetoxypropionyl Chloride P3 Acylation Reaction C->P3 P1->P2 P2->P3 P4 Hydrolysis (Deprotection) P3->P4 P5 Purification (Chromatography/ Recrystallization) P4->P5 FP This compound P5->FP

Figure 2: Plausible synthesis workflow for this compound.
Application Protocol: Internal Standard for LC-MS/MS

This compound is an excellent internal standard for quantifying Iopamidol due to its identical chemical properties and co-elution during chromatography, while being distinguishable by mass spectrometry.

Methodology for Quantification in Human Plasma:

  • Preparation of Solutions:

    • Stock Solutions: Prepare separate 1 mg/mL stock solutions of Iopamidol and this compound (Internal Standard, IS) in LC-MS grade methanol.

    • Working Standard Solutions: Serially dilute the Iopamidol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards.

    • IS Spiking Solution: Dilute the this compound stock solution with acetonitrile to a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 300 µL of the IS spiking solution (in acetonitrile).

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Iopamidol and this compound. The transitions for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.

  • Data Analysis:

    • Quantify Iopamidol in unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Iopamidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Plasma Sample (Calibrator, QC, or Unknown) S2 Spike with This compound (IS) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 S5 Evaporate & Reconstitute S4->S5 A1 Inject into LC-MS/MS System S5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknown Samples D3->D4

Figure 3: Experimental workflow for LC-MS/MS quantification using this compound.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Iopamidol and a detailed methodology for the preparation of its deuterated analog, Iopamidol-d8. The synthesis of this compound is crucial for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document outlines the probable synthetic pathways, experimental protocols, and methods for determining isotopic enrichment.

Overview of Iopamidol and its Deuterated Analog

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging. Its deuterated counterpart, this compound, is a stable isotope-labeled version where eight hydrogen atoms have been replaced by deuterium. The IUPAC name for this compound is 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide, which indicates that the deuterium atoms are located on the two N-(1,3-dihydroxypropan-2-yl) side chains. This specific labeling is achieved by utilizing a deuterated starting material in the synthesis.

Synthesis of Iopamidol

The synthesis of Iopamidol is a multi-step process that has been well-documented in various patents. A common route starts from 5-nitroisophthalic acid and proceeds through several key intermediates.

General Synthesis Pathway of Iopamidol

The synthesis can be broadly divided into the following stages:

  • Formation of the isophthalamide backbone: 5-Nitroisophthalic acid is converted to its corresponding diester, which then undergoes amidation with 2-amino-1,3-propanediol (serinol) to form N,N'-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide.

  • Reduction of the nitro group: The nitro group is reduced to an amino group to yield 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide.

  • Iodination: The aromatic ring is tri-iodinated at the 2, 4, and 6 positions to produce 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide.

  • Acylation: The final step involves the acylation of the amino group with (S)-2-(acetyloxy)propanoyl chloride, followed by hydrolysis of the acetyl protecting group to yield Iopamidol.

The overall synthetic scheme is depicted in the following diagram:

Iopamidol_Synthesis A 5-Nitroisophthalic Acid B N,N'-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide A->B Diesterification, Amidation with Serinol C 5-Amino-N,N'-bis(1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide B->C Reduction D 5-Amino-N,N'-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide C->D Iodination E Iopamidol D->E Acylation with (S)-2-(acetyloxy)propanoyl chloride, Hydrolysis Serinol_d4_Synthesis A Diethyl Malonate B Diethyl Malonate-d2 A->B Base, D₂O C Diethyl 2-nitro-malonate-d2 B->C Nitration D 2-Amino-1,3-propanediol-1,1,3,3-d4 (Serinol-d4) C->D Reduction (e.g., LiAlD₄) Iopamidol_d8_Workflow cluster_serinol Synthesis of Serinol-d4 cluster_iopamidol Synthesis of this compound cluster_analysis Purification & Analysis Diethyl Malonate Diethyl Malonate Deuteration Deuteration Diethyl Malonate->Deuteration Nitration Nitration Deuteration->Nitration Reduction Reduction Nitration->Reduction Serinol-d4 Serinol-d4 Reduction->Serinol-d4 Iodination Iodination Reduction->Iodination Amidation\n(with Serinol-d4) Amidation (with Serinol-d4) Serinol-d4->Amidation\n(with Serinol-d4) 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid->Amidation\n(with Serinol-d4) Amidation\n(with Serinol-d4)->Reduction Acylation Acylation Iodination->Acylation This compound (crude) This compound (crude) Acylation->this compound (crude) Crystallization Crystallization This compound (crude)->Crystallization This compound (pure) This compound (pure) Crystallization->this compound (pure) Mass Spectrometry Mass Spectrometry This compound (pure)->Mass Spectrometry NMR/HPLC NMR/HPLC This compound (pure)->NMR/HPLC Isotopic Enrichment Data Isotopic Enrichment Data Mass Spectrometry->Isotopic Enrichment Data Purity Data Purity Data NMR/HPLC->Purity Data

An In-depth Technical Guide to the Physical and Chemical Properties of Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol-d8 is the deuterated form of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1] The incorporation of eight deuterium atoms into the molecule makes this compound a valuable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs, making it a subject of interest in drug development.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for its non-deuterated counterpart, Iopamidol, is also included for comparison where relevant.

PropertyValueReference(s)
IUPAC Name 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide[3]
Synonyms This compound, B-15000-d8, SQ-13396-d8, Iopamiro-d8, Isovue-d8
CAS Number 1795778-90-3
Molecular Formula C₁₇H₁₄D₈I₃N₃O₈
Molecular Weight 785.13 g/mol
Exact Mass 784.9042 Da
Appearance White Solid
Melting Point >273°C (decomposes)
Solubility Soluble in Methanol and Water. Iopamidol (non-deuterated) is highly water-soluble.
Hydrogen Bond Donor Count 8
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 10
Topological Polar Surface Area 188 Ų
XLogP3 -2.4

Experimental Protocols

Accurate characterization of this compound is crucial for its application. The following section details the methodologies for key analytical experiments.

Purity and Impurity Profiling using HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for assessing the purity of Iopamidol and its deuterated analogue.

Methodology:

  • System: A validated HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of 242 nm or 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase or a suitable solvent to the desired concentration.

  • Analysis: Inject the prepared sample into the chromatograph. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified using reference standards.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the synthesis process.

Methodology:

  • System: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add a suitable solvent like dimethyl sulfoxide.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 - 100 °C

    • Vial Equilibration Time: 15 - 30 min

  • GC Conditions: Program the GC with an appropriate temperature gradient to separate the expected residual solvents.

  • Analysis: The automated headspace sampler injects the vapor phase from the vial into the GC. The concentration of each solvent is determined by comparing its peak area to that of a calibrated standard.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 1N HCl and reflux at 80°C for a specified period (e.g., 48 hours).

  • Base Hydrolysis: Dissolve the sample in 1N NaOH and reflux at 80°C for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 30% H₂O₂) and store at room temperature for a specified period (e.g., 48 hours).

  • Thermal Degradation: Expose the solid this compound powder to high temperature (e.g., 105°C) in a controlled oven for an extended period (e.g., 72 hours).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze the stressed samples by a suitable method, typically HPLC, to separate the degradation products from the parent compound. A study on Iopamidol showed that up to 100 mGy X-ray exposure did not induce any alteration.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound, often in biological matrices or environmental samples.

Methodology:

  • System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Sample Preparation:

    • Stock Solutions: Prepare primary stock solutions (e.g., 1 mg/mL) of this compound and any other analytes in methanol.

    • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase.

    • Sample Pre-treatment: For complex matrices, a solid-phase extraction (SPE) step may be necessary. For simpler aqueous samples, direct injection after filtration may be possible.

  • Analysis: Inject the prepared sample. Quantify this compound by comparing its response to a calibration curve constructed using known concentrations of the standard.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical flow of key experimental and characterization processes for this compound.

cluster_synthesis Synthesis & Initial Isolation cluster_purification Purification cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment S1 Chemical Synthesis of this compound S2 Crude Product Isolation S1->S2 P1 Crystallization / Chromatography S2->P1 Purification Process P2 Drying P1->P2 C1 Structural Elucidation (NMR, MS) P2->C1 Characterization C2 Purity Assessment (HPLC/UPLC) P2->C2 C3 Residual Solvent Analysis (HS-GC) P2->C3 C4 Physical Properties (Melting Point, Solubility) P2->C4 ST1 Forced Degradation Studies C2->ST1 Method Application ST2 Stability-Indicating Method Validation ST1->ST2

Caption: Overall workflow for the synthesis and characterization of this compound.

cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation A1 Prepare this compound Solution A2 Acid Hydrolysis A1->A2 A3 Base Hydrolysis A1->A3 A4 Oxidation (H2O2) A1->A4 A5 Thermal Stress A1->A5 A6 Photolytic Stress A1->A6 B2 Analyze Stressed Samples A2->B2 A3->B2 A4->B2 A5->B2 A6->B2 B1 Develop HPLC Method (Column, Mobile Phase, Gradient) B1->B2 B3 Analyze Unstressed Control B1->B3 C1 Check for Peak Purity B2->C1 B3->C1 C2 Ensure Resolution Between Parent & Degradants C1->C2 C3 Validate Method (Specificity, Linearity, Accuracy) C2->C3

Caption: Workflow for developing a stability-indicating HPLC method.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis P1 Prepare Stock & Working Standards P2 Prepare Calibration Curve Samples LC1 Inject Sample onto C18 Column P2->LC1 P3 Prepare QC Samples P3->LC1 P4 Extract/Dilute Unknown Samples P4->LC1 LC2 Gradient Elution LC1->LC2 MS1 Electrospray Ionization (ESI+) LC2->MS1 MS2 Select Precursor Ion MS1->MS2 MS3 Collision-Induced Dissociation MS2->MS3 MS4 Monitor Product Ions (MRM) MS3->MS4 D1 Integrate Peak Areas MS4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Unknown & QC Samples D2->D3

Caption: Experimental workflow for LC-MS/MS quantitative analysis.

References

Navigating the Analytical Landscape of Iopamidol-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies and data interpretation required for the Certificate of Analysis (CoA) and purity assessment of Iopamidol-d8. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes of this compound and the rigorous testing protocols necessary to ensure its identity, purity, and quality.

This compound, the deuterium-labeled analogue of the widely used non-ionic X-ray contrast agent Iopamidol, serves as a crucial internal standard in pharmacokinetic and metabolic studies.[1] Its isotopic purity and the absence of chemical impurities are paramount for accurate bioanalytical measurements. This guide delves into the multifaceted analytical techniques employed to characterize this stable isotope-labeled compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a summary of the analytical tests performed, the acceptance criteria, and the batch-specific results. The following table outlines the typical tests, specifications, and analytical methods.

TestAcceptance CriteriaTypical Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥ 99% atom % DMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Related Substances Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%HPLC, Ultra-Performance Liquid Chromatography (UPLC)[2]
Residual Solvents Meets USP <467> or ICH Q3C requirementsHeadspace Gas Chromatography (HS-GC)[2]
Water Content ≤ 1.0%Karl Fischer Titration
Optical Purity Enantiomeric Excess (as S-isomer): ≥ 99.0%Chiral HPLC or Enzymatic Assay[3][4]

Purity Assessment: A Deeper Dive into Analytical Techniques

The cornerstone of the this compound CoA is a robust purity assessment, which involves a battery of analytical techniques to detect and quantify any potential impurities. These can include process-related impurities, degradation products, and residual solvents.

Chromatographic Methods for Related Substances

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying non-volatile impurities.

Experimental Protocol: HPLC Analysis of this compound for Related Substances

  • Objective: To separate, detect, and quantify impurities in the this compound drug substance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Prepare a standard solution of Iopamidol reference standard at a known concentration.

  • Analysis:

    • Inject the blank (mobile phase), the standard solution, and the sample solution into the chromatograph.

    • Record the chromatograms and integrate the peaks.

    • Calculate the percentage of each impurity relative to the main this compound peak area.

Headspace Gas Chromatography for Residual Solvents

The manufacturing process of active pharmaceutical ingredients (APIs) often involves the use of organic solvents. Headspace Gas Chromatography (HS-GC) is the standard method for identifying and quantifying these residual solvents to ensure they are below the safety limits defined by pharmacopeias.

Experimental Protocol: HS-GC Analysis of Residual Solvents in this compound

  • Objective: To detect and quantify residual solvents in the this compound drug substance.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A suitable capillary column for solvent analysis (e.g., G43).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: A programmed temperature gradient to separate the target solvents.

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • Seal the vial.

  • Analysis:

    • Equilibrate the vial in the headspace autosampler at a specific temperature and time.

    • Inject the vapor phase from the headspace vial into the GC.

    • Identify and quantify the solvents based on the retention times and peak areas of a standard solution containing known amounts of the potential residual solvents.

Visualizing the Analytical Workflow

To ensure a comprehensive and systematic approach to the quality control of this compound, a well-defined analytical workflow is essential. The following diagram illustrates the key stages from sample receipt to the final disposition.

Iopamidol_D8_QC_Workflow cluster_0 Sample & Documentation cluster_1 Analytical Testing cluster_2 Data Review & Reporting cluster_3 Final Disposition Sample Sample Receipt & Login Physical Physical Characterization (Appearance) Sample->Physical Identity Identity Confirmation (NMR, MS) Sample->Identity Purity Chromatographic Purity (HPLC/UPLC) Sample->Purity Residual Residual Solvents (HS-GC) Sample->Residual Water Water Content (Karl Fischer) Sample->Water Optical Optical Purity (Chiral HPLC) Sample->Optical CoA_Request Certificate of Analysis Request Data_Review Data Review & Verification CoA_Generation CoA Generation Data_Review->CoA_Generation Release Batch Release CoA_Generation->Release Meets Specifications Reject Batch Rejection CoA_Generation->Reject Out of Specification

This compound Quality Control Workflow

The formation of impurities during the synthesis of Iopamidol is a critical aspect to monitor. Incomplete iodination is a potential pathway for the formation of related substances.

Impurity_Formation Precursor 5-amino-1,3-benzenedicarboxylic acid derivative Iodination Iodination Reaction Precursor->Iodination Reactant Iopamidol Iopamidol (Tri-iodinated) Iodination->Iopamidol Complete Reaction Side_Reaction Incomplete Reaction Iodination->Side_Reaction Impurity Iopamidol Related Impurity (e.g., Di-iodinated species) Side_Reaction->Impurity Impurity Formation

Potential Impurity Formation Pathway

Conclusion

The comprehensive analytical characterization of this compound is fundamental to its application in regulated scientific research. A thorough understanding of the methodologies outlined in this guide enables researchers and drug development professionals to critically evaluate the quality of this compound based on its Certificate of Analysis. The adherence to rigorous analytical protocols ensures the reliability and reproducibility of experimental data where this compound is employed as an internal standard.

References

A Technical Guide to Commercial Iopamidol-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Iopamidol-d8 for research purposes. This compound, the deuterated analog of the X-ray contrast agent Iopamidol, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis in preclinical and clinical studies. This guide details available commercial sources, their product specifications, and relevant experimental protocols to facilitate its effective use in a laboratory setting.

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research use. While all provide the fundamental compound, specifications such as chemical purity and isotopic enrichment can vary. The following table summarizes the key quantitative data for this compound available from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Enrichment (Atom % D)
MedchemExpressHY-B0684S1795778-90-3C₁₇H₁₄D₈I₃N₃O₈785.13Request CoARequest CoA
Santa Cruz Biotechnologysc-4805311795778-90-3C₁₇H₁₄D₈I₃N₃O₈785.13Request CoARequest CoA
PharmaffiliatesPA STI 0534701795778-90-3C₁₇H₁₄D₈I₃N₃O₈785.13Request CoARequest CoA
BOC SciencesBLP-0138651795778-90-3C₁₇H₁₄D₈I₃N₃O₈785.13≥95%≥98%
United States Biological0149311795778-90-3C₁₇H₁₄D₈I₃N₃O₈785.13Highly PurifiedRequest CoA

Experimental Protocols

This compound is predominantly utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS methods to ensure the accuracy and precision of the quantification of Iopamidol and its metabolites in biological matrices.[1] Below are detailed methodologies for its application.

Quantification of Iopamidol in Aqueous Samples using LC-MS/MS

This method is suitable for the analysis of Iopamidol in environmental water samples or pharmaceutical formulations.

a. Materials and Reagents:

  • Iopamidol reference standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • C18 reversed-phase HPLC/UHPLC column

b. Preparation of Solutions:

  • Iopamidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Iopamidol stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.[2]

c. Sample Preparation:

  • Aqueous Samples (e.g., environmental water): To 1 mL of the water sample, add 10 µL of the 100 ng/mL internal standard working solution.[2] Vortex for 30 seconds. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[2]

  • Pharmaceutical Formulations: Accurately dilute the formulation with ultrapure water to bring the expected concentration of Iopamidol into the calibration range.[2] Take 1 mL of the diluted sample and add 10 µL of the 100 ng/mL internal standard working solution.

d. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to separate Iopamidol from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Iopamidol: Precursor ion > Product ion (To be optimized based on the specific instrument)

    • This compound: Precursor ion > Product ion (To be optimized based on the specific instrument)

Quantification of Desdiiodo-Iopamidol in Plasma using LC-MS/MS

This protocol is designed for the quantification of a key related substance of Iopamidol in a biological matrix.

a. Materials and Reagents:

  • Desdiiodo-Iopamidol reference standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

b. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desdiiodo-Iopamidol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

c. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Desdiiodo-Iopamidol from endogenous plasma components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Desdiiodo-Iopamidol: Precursor ion > Product ion (To be optimized)

    • This compound: Precursor ion > Product ion (To be optimized)

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms UHPLC-MS/MS System reconstitute->lcms Inject data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Workflow for Plasma Sample Analysis.

principle_of_isotope_dilution cluster_initial Initial Sample cluster_processed After Sample Processing cluster_ratio Analyte/IS Ratio A1 Analyte (Iopamidol) A2 Analyte (Losses) A1->A2 Sample Loss R1 Ratio Remains Constant IS1 Internal Std (this compound) IS2 Internal Std (Proportional Losses) IS1->IS2 Sample Loss

Caption: Principle of Isotope Dilution MS.

References

In-Depth Technical Guide: Safety Data for Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for Iopamidol-d8, a deuterated analog of the nonionic, X-ray iodinated contrast agent, Iopamidol.[1][2] Intended for researchers, scientists, and professionals in drug development, this document summarizes key safety, handling, and toxicological information. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide primarily leverages data from the well-characterized parent compound, Iopamidol, with the explicit understanding that the safety and handling protocols are largely translatable.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Iopamidol.[1][2] The primary physical difference is its molecular weight due to the presence of eight deuterium atoms. The key chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C17H14D8I3N3O8[3]
Molecular Weight 785.13 g/mol
IUPAC Name 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide
CAS Number 1795778-90-3
Appearance White crystalline, odorless powder
Solubility Soluble in water and methanol
Melting Point Decomposes without melting (>273°C)
pKa (25 °C) 10.70

Toxicological Data

The toxicological profile of Iopamidol has been extensively studied. It is generally considered to have low toxicity upon acute exposure. The following table summarizes key toxicity data for Iopamidol, which is expected to be comparable for this compound.

Route of AdministrationSpeciesLD50Source
OralRat>49000 mg/kg
IntraperitonealRat35000 mg/kg
SubcutaneousRat>49000 mg/kg
IntravenousRat22044 mg/kg
IntraarterialRat13268 mg/kg
OralMouse>49000 mg/kg
IntraperitonealMouse40825 mg/kg
SubcutaneousMouse>49000 mg/kg
IntravenousMouse33000 mg/kg
IntracerebralMouse3000 mg/kg
IntravenousDog35000 mg/kg
IntravenousRabbit20000 mg/kg
ParenteralRabbit510 mg/kg

Health Effects:

  • Acute Effects: Iopamidol is not considered a significant irritant to the skin or eyes, though direct contact may cause transient discomfort. Inhalation of small amounts is not expected to cause symptoms. Ingestion of large amounts may lead to gastrointestinal issues like nausea, vomiting, and diarrhea.

  • Chronic Effects: There is limited evidence suggesting that skin contact may cause a sensitization reaction in some individuals.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the provided data for Iopamidol would have been generated using standardized OECD (Organisation for Economic Co-operation and Development) or similar guidelines for acute toxicity testing. These generally involve the administration of the substance to laboratory animals via different routes to determine the lethal dose (LD50).

Hazard Identification and Handling

Based on the available data for Iopamidol, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields are recommended.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation.

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from light.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Get medical attention if symptoms occur.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Waste & Disposal A Review SDS for Iopamidol B Assess Risks for Planned Experiment A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Well-Ventilated Area C->D Proceed to Handling E Weigh and Prepare Solutions D->E G Spill Occurs D->G If Spill J Exposure Occurs D->J If Exposure F Avoid Dust Generation E->F L Collect Waste in Labeled Container F->L Task Complete H Absorb with Inert Material G->H I Clean Spill Area H->I K Follow First Aid Procedures J->K M Dispose According to Institutional and Local Regulations L->M

Safe Handling Workflow for this compound.

Stability and Reactivity

Iopamidol is a stable compound under normal conditions.

  • Conditions to Avoid: Presence of incompatible materials.

  • Incompatible Materials: Avoid reaction with oxidizing agents. It is also noted that many radiopaque contrast agents are incompatible with some antihistamines and other drugs in vitro.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of iodine and nitrogen oxides.

References

In-Depth Technical Guide to Deuterium Labeling in Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Iopamidol-d8, a deuterated analog of the widely used non-ionic X-ray contrast agent, Iopamidol. This document details the precise location of the deuterium atoms, outlines the synthetic and analytical methodologies, and presents quantitative data on isotopic purity.

Introduction to Iopamidol and its Deuterated Analog

Iopamidol is a tri-iodinated benzene derivative used extensively in medical imaging to enhance the visibility of internal structures.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and are used in pharmacokinetic studies to trace the metabolic fate of the drug.[2] The replacement of hydrogen with deuterium can also subtly alter the pharmacokinetic profile of a drug, a strategy sometimes employed in drug development.

Position of Deuterium Labeling in this compound

The eight deuterium atoms in this compound are specifically located on the two N-substituted 1,3-dihydroxypropan-2-yl side chains. The systematic IUPAC name for this compound is 1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[1]

This nomenclature indicates that on each of the two symmetrical side chains, the two hydrogen atoms on the first carbon (C1) and the two hydrogen atoms on the third carbon (C3) of the propanediol backbone are replaced by deuterium atoms.

Below is a DOT script for a Graphviz diagram illustrating the molecular structure of this compound with the deuterium labeling positions highlighted.

Iopamidol_d8_Structure cluster_iopamidol This compound cluster_sidechain1 Side Chain 1 cluster_sidechain2 Side Chain 2 C1 C C2 C C1->C2 N_amide1 N-C=O C1->N_amide1 C3 C C2->C3 I1 I C2->I1 C4 C C3->C4 N_amide2 N-C=O C3->N_amide2 C5 C C4->C5 I2 I C4->I2 C6 C C5->C6 N_amide3 N-C=O C5->N_amide3 C6->C1 I3 I C6->I3 CH_side1 CH N_amide1->CH_side1 CH_side2 CH N_amide2->CH_side2 C_lactoyl CH N_amide3->C_lactoyl OH_lactoyl OH CH3_lactoyl CH3 CD2_1_side1 CD2 CH_side1->CD2_1_side1 CD2_3_side1 CD2 CH_side1->CD2_3_side1 OH_1_side1 OH CD2_1_side1->OH_1_side1 OH_3_side1 OH CD2_3_side1->OH_3_side1 CD2_1_side2 CD2 CH_side2->CD2_1_side2 CD2_3_side2 CD2 CH_side2->CD2_3_side2 OH_1_side2 OH CD2_1_side2->OH_1_side2 OH_3_side2 OH CD2_3_side2->OH_3_side2 C_lactoyl->OH_lactoyl C_lactoyl->CH3_lactoyl Iopamidol_d8_Workflow start Start: Synthesis Planning synth_precursor Synthesis of Deuterated Serinol (1,1,3,3-tetradeuterio-2-amino-1,3-propanediol) start->synth_precursor synth_iopamidol Synthesis of this compound synth_precursor->synth_iopamidol purification Purification (Chromatography, Recrystallization) synth_iopamidol->purification characterization Analytical Characterization purification->characterization ms_analysis Mass Spectrometry (MS) - Molecular Weight - Isotopic Purity characterization->ms_analysis Quantitative Analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) - Confirmation of Labeling Position characterization->nmr_analysis Structural Confirmation final_product Final Product: This compound ms_analysis->final_product nmr_analysis->final_product

References

Understanding the Mass Shift of Iopamidol-d8 vs. Iopamidol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift observed between the non-ionic, low-osmolar X-ray contrast agent Iopamidol and its deuterated analog, Iopamidol-d8. The incorporation of stable isotopes is a critical technique in mass spectrometry-based quantitative analysis, enabling the development of robust internal standards for pharmacokinetic studies, metabolic profiling, and environmental monitoring. A thorough understanding of the resulting mass shifts in both the parent molecule and its fragments is paramount for accurate data interpretation.

Core Concepts: The Foundation of Mass Shift

The fundamental principle behind the mass shift in this compound lies in the substitution of eight hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D). Each deuterium atom possesses one proton and one neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron results in an increase in the atomic mass of approximately 1.0063 Da for each deuterium atom compared to a hydrogen atom.

Iopamidol has a monoisotopic mass of 776.8541 Da.[1] Its deuterated form, this compound, has a monoisotopic mass of 784.9043 Da.[2] The observed mass shift of approximately 8.05 Da is a direct consequence of the eight deuterium substitutions.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) values for Iopamidol and this compound, providing a clear comparison of the parent ions and their predicted major fragments.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions of [M+H]⁺ (m/z)Predicted Key Fragment Ions of [M+H]⁺ for this compound (m/z)
IopamidolC₁₇H₂₂I₃N₃O₈776.8541[1]777.8614575, 559, 453, 201, 127583, 567, 461, 201, 127
This compoundC₁₇H₁₄D₈I₃N₃O₈784.9043[2]785.9116--

Note: The fragmentation of this compound is predicted based on the known fragmentation of Iopamidol and the location of the deuterium atoms on the two N,N'-bis(1,3-dihydroxypropan-2-yl) side chains.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Iopamidol, which can be adapted for the comparative analysis of this compound.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of Iopamidol and this compound (as an internal standard) in methanol at a concentration of 1 mg/mL.[3]

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control samples at the desired concentrations.

  • Matrix Samples (e.g., plasma): For protein precipitation, add three volumes of acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of Iopamidol.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Iopamidol analysis.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, monitoring specific precursor-to-product ion transitions.

  • Precursor Ions: [M+H]⁺ ions of Iopamidol (m/z 777.9) and this compound (m/z 785.9).

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy: The collision energy should be optimized to achieve efficient fragmentation of the precursor ions. For Iopamidol, significant fragments have been observed at a collision energy of 80 eV.

Visualizing the Mass Shift Logic and Workflow

The following diagrams illustrate the logical relationship of the mass shift and a typical experimental workflow for comparative analysis.

Mass_Shift_Logic Iopamidol Iopamidol (C17H22I3N3O8) Monoisotopic Mass: 776.85 Da Substitution Substitution of 8 H atoms with 8 D atoms Iopamidol->Substitution Iopamidol_d8 This compound (C17H14D8I3N3O8) Monoisotopic Mass: 784.90 Da Mass_Increase Mass Increase of ~8.05 Da Iopamidol_d8->Mass_Increase Substitution->Iopamidol_d8

Caption: Logical diagram illustrating the mass shift from Iopamidol to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standards Prepare Iopamidol & This compound Standards Spike Spike Matrix with Standards Standards->Spike Matrix Prepare Matrix Samples (e.g., Plasma) Matrix->Spike Extract Extract Analytes Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Fragment Ion Detection) CID->MS2 Quant Quantification using This compound as Internal Standard MS2->Quant Comp Comparative Fragmentation Analysis MS2->Comp

Caption: Experimental workflow for the comparative analysis of Iopamidol and this compound.

Predicted Fragmentation Pathway and Mass Shift Analysis

Collision-induced dissociation (CID) of Iopamidol's protonated molecule ([M+H]⁺) leads to the formation of several characteristic fragment ions. The deuterium labeling in this compound is on the two N,N'-bis(1,3-dihydroxypropan-2-yl) side chains. Therefore, fragments that retain these side chains will exhibit a mass shift corresponding to the number of deuterium atoms they carry.

Fragmentation_Pathway cluster_Iopamidol Iopamidol cluster_Iopamidol_d8 This compound Iopa_MH [M+H]+ m/z 777.9 Iopa_Frag1 Fragment 1 m/z 575 Iopa_MH->Iopa_Frag1 Loss of C3H6O3 & C3H7NO2 Iopa_Frag2 Fragment 2 m/z 559 Iopa_MH->Iopa_Frag2 Loss of C3H6O3 & C3H7NO3 Iopa_Frag3 Fragment 3 m/z 453 Iopa_Frag2->Iopa_Frag3 Loss of C3H6O3 Iopa_d8_MH [M+H]+ m/z 785.9 Iopa_d8_Frag1 Fragment 1' m/z 583 Iopa_d8_MH->Iopa_d8_Frag1 Loss of C3D4H2O3 & C3D4H3NO2 (+8 Da shift) Iopa_d8_Frag2 Fragment 2' m/z 567 Iopa_d8_MH->Iopa_d8_Frag2 Loss of C3D4H2O3 & C3D4H3NO3 (+8 Da shift) Iopa_d8_Frag3 Fragment 3' m/z 461 Iopa_d8_Frag2->Iopa_d8_Frag3 Loss of C3D4H2O3 (+8 Da shift)

Caption: Predicted fragmentation pathways of Iopamidol and this compound.

Analysis of Mass Shifts in Fragments:

  • Fragment 1 (m/z 575) and 1' (m/z 583): The formation of the fragment at m/z 575 in Iopamidol involves the loss of both a dihydroxypropylamine and a glyceraldehyde moiety from the side chains. In this compound, the corresponding fragment at m/z 583 retains all eight deuterium atoms, resulting in an 8 Da mass shift.

  • Fragment 2 (m/z 559) and 2' (m/z 567): This fragment arises from similar losses as Fragment 1 but with a different rearrangement. The corresponding fragment in this compound at m/z 567 also shows an 8 Da shift, indicating the retention of all deuterium atoms.

  • Fragment 3 (m/z 453) and 3' (m/z 461): This fragment is formed by the further loss of a dihydroxypropylamine group from Fragment 2. In this compound, the corresponding fragment at m/z 461 again demonstrates an 8 Da shift.

Fragments that do not contain the deuterated side chains, such as the iodide ion (I⁻, m/z 126.9) or fragments solely from the tri-iodinated benzene ring, would not be expected to show a mass shift.

Conclusion

The mass shift between Iopamidol and this compound is a direct and predictable consequence of isotopic labeling. This guide has outlined the fundamental principles, provided quantitative data, detailed experimental protocols, and visualized the logical and experimental workflows for analyzing this shift. By understanding the fragmentation patterns and the location of the deuterium labels, researchers can confidently utilize this compound as an internal standard, ensuring the accuracy and reliability of their quantitative mass spectrometric analyses. This knowledge is crucial for advancing drug development and environmental science, where precise measurement of chemical entities is essential.

References

Methodological & Application

Application Note: High-Throughput Analysis of Iopamidol in Biological Matrices using Iopamidol-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol in biological matrices, such as plasma.[1] The use of a stable isotope-labeled internal standard, Iopamidol-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3] The described method is suitable for high-throughput analysis in regulated environments and can be adapted for various research applications, including pharmacokinetic and toxicokinetic studies.[1]

Introduction

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent in medical imaging.[4] Accurate and reliable quantification of Iopamidol in biological samples is crucial for pharmacokinetic studies and drug development. LC-MS/MS has become the primary analytical technique for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus providing effective normalization. This application note provides a detailed protocol for the determination of Iopamidol in plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Iopamidol reference standard

  • This compound internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of Iopamidol and this compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

  • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins and vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Dwell Time 100 ms per transition

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Iopamidol778.0546.032
This compound786.0546.032

Note: Collision energy should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra- and Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect (IS-normalized) CV ≤ 15%
Stability Analyte concentration within ±15% of nominal concentration

Results and Discussion

This LC-MS/MS method provides a robust and sensitive approach for the quantification of Iopamidol in plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis. The use of this compound as an internal standard effectively compensates for potential matrix effects and variations in sample recovery, ensuring reliable and accurate results.

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a reliable and efficient tool for the quantitative analysis of Iopamidol in biological matrices. This method can be readily implemented in research and drug development settings for pharmacokinetic and other related studies.

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data G cluster_workflow Logical Workflow for Quantitation Analyte_IS Analyte (Iopamidol) Internal Standard (this compound) Sample_Prep Sample Preparation (Protein Precipitation) Analyte_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization ESI+ Ionization LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Concentration Determination Ratio->Quantification Calibration->Quantification

References

Application Note: Quantitative Analysis of Iopamidol in Human Plasma using Iopamidol-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Accurate quantification of Iopamidol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iopamidol in human plasma. The method utilizes a stable isotope-labeled internal standard, Iopamidol-d8, to ensure high accuracy and precision.[1] The protocol described herein is designed for high-throughput analysis in regulated laboratory environments.

Principle of the Method

This method employs liquid chromatography (LC) for the separation of Iopamidol from endogenous plasma components, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. Following a simple protein precipitation step for sample cleanup, the analyte and internal standard are separated on a reversed-phase C18 column.[2] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1][3] Quantification is based on the ratio of the analyte peak area to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Iopamidol reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank human plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Iopamidol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Serially dilute the Iopamidol stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with the initial mobile phase to a final concentration of 100 ng/mL.

3. Sample Preparation

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnC18 reversed-phase HPLC/UHPLC column
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient Elution5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
MS SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 3

Table 3: MRM Transitions for Iopamidol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Iopamidol778.0562.0
This compound786.0546.0

Note: The specific MRM transitions should be optimized in the user's laboratory.

Quantitative Data and Method Validation

The method should be validated according to the European Medicines Agency (EMA) and/or the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Table 4: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at the LLOQ)
Precision (CV)≤ 15% (≤ 20% at the LLOQ)
SelectivityNo significant interfering peaks at the retention time of the analyte and IS in blank matrix
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision
Matrix EffectThe coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Stability (short-term, long-term, freeze-thaw)Analyte concentration should be within ±15% of the nominal concentration

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Iopamidol.

G cluster_validation Analytical Method Validation cluster_criteria Acceptance Criteria linearity Linearity linearity_crit r² ≥ 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit ±15% (±20% at LLOQ) accuracy->accuracy_crit precision Precision precision_crit CV ≤ 15% (≤ 20% at LLOQ) precision->precision_crit selectivity Selectivity selectivity_crit No Interference selectivity->selectivity_crit lloq LLOQ lloq_crit Acceptable Accuracy & Precision lloq->lloq_crit matrix_effect Matrix Effect matrix_effect_crit CV ≤ 15% matrix_effect->matrix_effect_crit stability Stability stability_crit ±15% of Nominal stability->stability_crit

Caption: Logical relationship of analytical method validation parameters.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Iopamidol in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis. The provided protocol serves as a comprehensive guide for method implementation and validation in a regulated bioanalytical laboratory.

References

Application Note: High-Throughput Quantification of Iopamidol in Pharmaceutical and Aqueous Samples using a Validated LC-MS/MS Method

Application Notes and Protocols for the Use of Iopamidol-d8 in Pharmacokinetic Studies of Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent for medical imaging procedures such as X-ray and computed tomography.[1][2][3] Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing imaging protocols and ensuring patient safety.[4][5] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and improving accuracy and precision. Iopamidol-d8, a deuterated analog of Iopamidol, serves as an ideal internal standard (IS) for its pharmacokinetic studies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the LC-MS/MS-based quantification of Iopamidol in biological matrices for pharmacokinetic studies.

Principle of the Method

The method involves the quantification of Iopamidol in a biological matrix, such as plasma, using a stable isotope dilution LC-MS/MS assay. A known concentration of this compound is spiked into the plasma samples as an internal standard. Following a simple protein precipitation step to extract the analyte and internal standard, the sample is analyzed by LC-MS/MS. The chromatographic system separates Iopamidol from other matrix components, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides selective and sensitive detection of both Iopamidol and this compound. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • Iopamidol reference standard

  • This compound (internal standard)

  • Blank human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solution Preparation
  • Iopamidol Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Iopamidol reference standard in methanol.

  • This compound Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.

Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions to achieve a concentration range of approximately 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 200 µL of the internal standard working solution in acetonitrile (containing 100 ng/mL of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for individual instruments.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), positive mode
MRM TransitionsSee Table 3
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V

Table 3: MRM Transitions for Iopamidol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Iopamidol778.0501.0
This compound786.0509.0

Note: The specific m/z values may need to be optimized based on the instrument and experimental conditions.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for pharmacokinetic studies. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy and Precision: Should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: Linearity, range, and weighting.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: Assessment of ion suppression or enhancement by matrix components.

  • Stability: Analyte stability in the biological matrix under different storage and processing conditions.

Table 4: Representative Method Validation Data

ParameterResult
Linearity (r²)> 0.99
LLOQ1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% Bias)Within ±10%
Recovery> 85%
Matrix EffectMinimal

Note: These are typical acceptance criteria and may vary based on specific guidelines.

Pharmacokinetic Study Design

  • Subject Enrollment: Recruit healthy volunteers or patients according to the study protocol.

  • Dosing: Administer a single intravenous dose of Iopamidol.

  • Sample Collection: Collect blood samples into labeled tubes at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for Iopamidol concentration using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).

Visualizations

Pharmacokinetic_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase subject Study Subject dosing Iopamidol Administration subject->dosing sampling Blood Sample Collection (Time Series) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage prep Sample Preparation (Protein Precipitation with this compound) storage->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) quant->pk_analysis report Final Report Generation pk_analysis->report

Caption: Experimental workflow for a pharmacokinetic study of Iopamidol using this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and accurate approach for the quantification of Iopamidol in biological matrices. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to gain a comprehensive understanding of the ADME properties of Iopamidol. The detailed protocols and validation guidelines presented here serve as a valuable resource for the successful implementation of such studies.

References

Application Notes and Protocols for Monitoring Iopamidol in Wastewater using Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, iodinated X-ray contrast agent.[1][2] Due to its high persistence and water solubility, it is frequently detected in wastewater treatment plant effluents, surface water, and even drinking water sources.[2][3][4] Monitoring the concentration of Iopamidol in wastewater is crucial for assessing its environmental impact and the effectiveness of water treatment processes.

This document provides a detailed protocol for the quantification of Iopamidol in wastewater samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Iopamidol-d8, is recommended to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the wastewater sample. The sample is then prepared, and the concentrations of both native Iopamidol and this compound are measured by LC-MS/MS. The ratio of the signal from the native Iopamidol to the this compound is used to calculate the concentration of Iopamidol in the original sample. This approach effectively corrects for analyte losses during sample preparation and any suppression or enhancement of the MS signal caused by the sample matrix.

Experimental Workflow

The overall experimental workflow for the analysis of Iopamidol in wastewater is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Wastewater Sample Collection spike Spike with this compound Internal Standard sample->spike Add known concentration filtration Filtration (0.22 µm or 0.45 µm) spike->filtration spe Solid-Phase Extraction (SPE) (Optional for pre-concentration) filtration->spe If low concentration reconstitution Reconstitution in Mobile Phase filtration->reconstitution Direct Injection spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quantification Quantification using Isotope Dilution data->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the quantification of Iopamidol in wastewater using this compound and LC-MS/MS.

Materials and Reagents

  • Iopamidol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Iopamidol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the Iopamidol primary stock solution with a mixture of methanol and water.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the this compound primary stock solution with the initial mobile phase.

Sample Preparation

Two primary methods for sample preparation are presented: direct injection and solid-phase extraction (SPE). The choice of method depends on the expected concentration of Iopamidol in the wastewater.

Method 1: Direct Injection (for higher concentration samples)

  • Collect the wastewater sample in a clean container.

  • To 1 mL of the wastewater sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

Method 2: Solid-Phase Extraction (SPE) (for trace-level concentrations)

  • Spike 100 mL of the wastewater sample with the this compound internal standard.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method

The following tables summarize the recommended chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.

Liquid Chromatography Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 50 x 4.6 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-6.4 min, 2-20% B; 6.4-7 min, 20-95% B; 7-9 min, 95% B; 9-10 min, 95-2% B; 10-12 min, 2% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10-100 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Iopamidol (Quantifier) 777.9575.010025
Iopamidol (Qualifier) 777.9489.010035
This compound (Quantifier) 785.9583.010025

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

The concentration of Iopamidol in the wastewater sample is calculated using the following equation:

CIopamidol = (AIopamidol / Athis compound) * (Cthis compound / RRF)

Where:

  • CIopamidol is the concentration of Iopamidol in the sample.

  • AIopamidol is the peak area of the Iopamidol quantifier transition.

  • Athis compound is the peak area of the this compound quantifier transition.

  • Cthis compound is the concentration of the this compound internal standard added to the sample.

  • RRF is the relative response factor, determined from the analysis of calibration standards.

Method Performance

The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Quantification (LOQ) < 10 ng/L
Accuracy (Recovery) 85-115%
Precision (RSD) < 15%

Logical Relationship for Isotope Dilution

The core principle of isotope dilution relies on the chemical and physical similarities between the analyte and its isotopically labeled counterpart.

isotope_dilution_logic cluster_process Analytical Process cluster_assumption Core Assumption cluster_result Result Iopamidol Iopamidol SamplePrep Sample Preparation (Extraction, Cleanup) Iopamidol->SamplePrep Iopamidol_d8 This compound Iopamidol_d8->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AccurateQuant Accurate Quantification LCMS->AccurateQuant Assumption Both compounds behave identically during the analytical process Assumption->SamplePrep Assumption->LCMS

Caption: Logical relationship demonstrating the principle of isotope dilution for accurate quantification.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and selective quantification of Iopamidol in wastewater. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for matrix-induced variations. This method is suitable for environmental monitoring and assessing the efficacy of wastewater treatment processes in removing this persistent pharmaceutical compound.

References

Application Note: Quantification of Iopamidol and Iopamidol-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, low-osmolar iodinated contrast agent for medical imaging procedures.[1][2] Its frequent use and persistence have led to its presence in various water sources, necessitating sensitive analytical methods for monitoring.[1][3] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol and its deuterated internal standard, Iopamidol-d8. This method is applicable for environmental monitoring and pharmaceutical analysis.

The methodology relies on the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4] Chromatographic separation is achieved using a reversed-phase C18 column.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for the analysis of Iopamidol and its internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Iopamidol (Quantifier) 777.9575.04025
Iopamidol (Qualifier) 777.9617.04020
This compound (IS) 785.9583.04025
This compound (IS) 786.0391.0Not Specified42
This compound (IS) 786.0546.0Not Specified32

Data sourced from multiple references.

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of Iopamidol.

Materials and Reagents
  • Iopamidol reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • C18 reversed-phase HPLC/UHPLC column

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of Iopamidol and this compound in 10 mL of methanol.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the initial mobile phase composition.

Sample Preparation:

  • Aqueous Samples (e.g., environmental water): To 1 mL of the water sample, add a specific volume of the internal standard working solution. Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Pharmaceutical Formulations: Dilute the formulation with ultrapure water to bring the expected Iopamidol concentration within the calibration range. Add the internal standard to an aliquot of the diluted sample.

  • Plasma Samples: Perform protein precipitation by adding acetonitrile to the plasma sample containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System HPLC or UHPLC system
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Visualizations

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of Iopamidol.

Experimental Workflow for Iopamidol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (Dilution, PP, or SPE) Add_IS->Extraction Filter Filtration (0.22 µm) Extraction->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Acquire Data Reporting Reporting Quantification->Reporting

References

Application of Iopamidol-d8 in Environmental Fate Studies: Protocols and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a widely used non-ionic, water-soluble iodinated contrast agent, is frequently detected in aquatic environments due to its high persistence and incomplete removal during wastewater treatment. Understanding its environmental fate is crucial for assessing its potential ecological impact. Iopamidol-d8, a deuterated analog of Iopamidol, serves as an excellent internal standard for accurate and precise quantification of Iopamidol in complex environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for key environmental fate studies of Iopamidol, employing this compound for robust quantification.

Analytical Methodology: Quantification of Iopamidol using this compound by LC-MS/MS

Accurate determination of Iopamidol concentrations in environmental samples is fundamental to environmental fate studies. The use of a stable isotope-labeled internal standard like this compound is best practice to compensate for matrix effects and variations in sample preparation and instrument response.[1][2][3][4][5]

Sample Preparation (Aqueous Samples)

  • To 1 mL of the environmental water sample (e.g., river water, wastewater effluent), add a known concentration of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

For more complex matrices, solid-phase extraction (SPE) may be necessary to clean up and concentrate the sample.

LC-MS/MS Parameters

A validated LC-MS/MS method is crucial for the selective and sensitive quantification of Iopamidol.

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Gradient Optimized for separation of Iopamidol and its transformation products
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Iopamidol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iopamidol777.9616.0Optimize for specific instrument
Iopamidol (Quantifier)777.9557.9Optimize for specific instrument
This compound (Internal Standard)785.9624.0Optimize for specific instrument

Environmental Fate Studies: Experimental Protocols

The following protocols are based on internationally recognized guidelines (e.g., OECD) and can be adapted for the specific study of Iopamidol's environmental fate.

Biodegradation in Water: CO2 Evolution Test (Modified Sturm Test - OECD 301B)

This test evaluates the ready biodegradability of Iopamidol by measuring the amount of CO2 produced over time.

Protocol:

  • Prepare the Test Medium: Use a mineral medium containing all essential inorganic nutrients.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

  • Test Setup:

    • Prepare test flasks containing the mineral medium, inoculum, and a known concentration of Iopamidol (e.g., 10-20 mg/L).

    • Prepare blank flasks containing only the mineral medium and inoculum.

    • Prepare a reference control flask with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Prepare a toxicity control flask with Iopamidol and the reference substance.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • CO2 Measurement: Trap the evolved CO2 in a barium hydroxide or sodium hydroxide solution and quantify it by titration at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 10-day window of the 28-day test.

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation of Iopamidol in water due to hydrolysis at different pH levels.

Protocol:

  • Prepare Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Setup:

    • Add a known concentration of Iopamidol to each buffer solution in sterile, sealed containers. The concentration should not exceed half of its water solubility.

    • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower, environmentally relevant temperature for a definitive test).

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution.

  • Analysis: Quantify the concentration of Iopamidol and any potential hydrolysis products using the validated LC-MS/MS method with this compound as the internal standard.

  • Data Analysis: Determine the hydrolysis rate constant (k) and the half-life (t1/2) at each pH.

Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

This study determines the mobility of Iopamidol in soil by measuring its tendency to adsorb to soil particles.

Protocol:

  • Soil Selection: Select a range of representative soil types with varying organic carbon content, clay content, and pH.

  • Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Phase:

    • Add a known volume of an aqueous solution of Iopamidol to a known mass of each soil type in centrifuge tubes.

    • Agitate the mixtures for the predetermined equilibration time.

    • Centrifuge the samples to separate the soil and aqueous phases.

    • Analyze the Iopamidol concentration in the aqueous phase using the LC-MS/MS method with this compound.

  • Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution (without Iopamidol) and re-equilibrate to determine the extent of desorption.

  • Data Analysis: Calculate the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Data Presentation

The quantitative data from these studies should be summarized in clear and structured tables for easy comparison.

Table 2: Example of Biodegradation Data for Iopamidol

Test Duration (days)% Biodegradation (CO2 Evolution)
7< 10%
1415%
2125%
2835%
Result Not readily biodegradable

Table 3: Example of Hydrolysis Data for Iopamidol

pHTemperature (°C)Rate Constant (k, day⁻¹)Half-life (t½, days)
425ValueValue
725ValueValue
925ValueValue

Table 4: Example of Soil Adsorption Data for Iopamidol

Soil Type% Organic CarbonKd (L/kg)Koc (L/kg)
Sandy Loam1.2ValueValue
Clay Loam2.5ValueValue
Silt Loam3.1ValueValue

Visualizations

Diagram 1: Experimental Workflow for Iopamidol Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Environmental Sample (Water/Soil Extract) B Spike with this compound (Internal Standard) A->B Add precise amount C Filter / Extract B->C Homogenize D Inject into LC-MS/MS C->D Analyze E Quantify Iopamidol D->E MRM Detection

Caption: Workflow for the quantification of Iopamidol in environmental samples.

Diagram 2: Environmental Fate Pathways of Iopamidol

cluster_processes Degradation Processes cluster_products Fate & Transformation Iopamidol Iopamidol in Environment Photolysis Photolysis (UV Light) Iopamidol->Photolysis Hydrolysis Hydrolysis (pH dependent) Iopamidol->Hydrolysis Biodegradation Biodegradation (Microbial) Iopamidol->Biodegradation AOP Advanced Oxidation (e.g., O3, UV/H2O2) Iopamidol->AOP Sorption Sorption to Soil/Sediment Iopamidol->Sorption TPs Transformation Products Photolysis->TPs Hydrolysis->TPs Biodegradation->TPs Mineralization Mineralization (CO2, H2O, I⁻) Biodegradation->Mineralization AOP->TPs TPs->Mineralization

Caption: Key environmental fate pathways of Iopamidol.

Conclusion

The protocols and analytical methods outlined in this application note provide a robust framework for investigating the environmental fate of Iopamidol. The use of this compound as an internal standard is critical for generating high-quality, reliable quantitative data. By following these standardized procedures, researchers can contribute to a more comprehensive understanding of the persistence, mobility, and transformation of Iopamidol in the environment, which is essential for informed risk assessment and management.

References

Application Note: Quantification of Iopamidol and Its Degradation Products Using Iopamidol-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, iodinated contrast agent essential in medical imaging.[1] Its stability is a critical factor for ensuring safety and efficacy. Environmental degradation or improper storage can lead to the formation of various degradation products. Monitoring these impurities is crucial for both pharmaceutical quality control and environmental risk assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol and its degradation products, utilizing Iopamidol-d8 as an internal standard to ensure accuracy and precision.

The primary degradation pathways of Iopamidol include deiodination, hydroxylation, amide hydrolysis, and side-chain cleavage, often initiated by exposure to UV light, advanced oxidation processes, or extreme pH conditions.[2][3] This method enables the reliable quantification of the parent drug and its key degradation products, such as Desiodo-Iopamidol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Materials:

  • Iopamidol reference standard

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

Procedure:

  • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL Iopamidol solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of a 1 mg/mL Iopamidol solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of a 1 mg/mL Iopamidol solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL Iopamidol solution to UV light (254 nm) for a specified duration.

  • Thermal Degradation: Store a 1 mg/mL Iopamidol solution at 80°C for 48 hours.

Sample Preparation

For Aqueous Samples (e.g., environmental water):

  • To 1 mL of the water sample, add 10 µL of a 100 ng/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

For Pharmaceutical Formulations:

  • Accurately dilute the formulation with ultrapure water to bring the expected Iopamidol concentration into the calibration range.

  • Take 1 mL of the diluted sample and add 10 µL of a 100 ng/mL this compound internal standard working solution.

  • Vortex for 30 seconds and transfer to an HPLC vial.

LC-MS/MS Analysis

This method utilizes a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

Parameter Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

Data Presentation

Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variations in instrument response.

Table 3: MRM Transitions for Iopamidol and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Iopamidol (Quantifier) 777.9 575.0 0.1 40 25
Iopamidol (Qualifier) 777.9 617.0 0.1 40 20

| This compound (IS) | 785.9 | 583.0 | 0.1 | 40 | 25 |

Table 4: Hypothetical MRM Transitions for Key Degradation Products

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Desiodo-Iopamidol (Quantifier) 651.9 449.0 0.1 40 25
Desiodo-Iopamidol (Qualifier) 651.9 491.0 0.1 40 20
Hydroxylated Iopamidol 793.9 591.0 0.1 40 25

Note: The MRM transitions for degradation products are hypothetical and should be optimized by infusing a pure standard.

Table 5: Summary of Method Validation Parameters

Parameter Iopamidol Desiodo-Iopamidol
Linearity (r²) > 0.99 > 0.99
LOD (ng/mL) < 1 < 5
LOQ (ng/mL) 1-5 5-10
Accuracy (%) 95-105 90-110
Precision (%RSD) < 10 < 15

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Visualizations

G Iopamidol Iopamidol Deiodination Deiodination (e.g., UV, Reductive Processes) Iopamidol->Deiodination Hydroxylation Hydroxylation (e.g., AOPs) Iopamidol->Hydroxylation Amide_Hydrolysis Amide Hydrolysis (e.g., Acid/Base Stress) Iopamidol->Amide_Hydrolysis SideChain_Cleavage Side-Chain Cleavage (e.g., Oxidation) Iopamidol->SideChain_Cleavage DP1 Desiodo-Iopamidol Deiodination->DP1 DP2 Hydroxylated Iopamidol Hydroxylation->DP2 DP3 Amine-containing Degradant Amide_Hydrolysis->DP3 DP4 Carboxylic Acid Degradant SideChain_Cleavage->DP4

Caption: Primary degradation pathways of Iopamidol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample or Diluted Formulation Spike Spike with This compound (IS) Sample->Spike Filter Filter (0.22 µm) Spike->Filter LC UPLC/HPLC Separation (C18 Column) Filter->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification using Analyte/IS Peak Area Ratio MS->Quant Report Report Results Quant->Report

Caption: Experimental workflow for quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in Iopamidol Analysis with Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of Iopamidol, a widely used non-ionic, iodinated contrast agent. A primary focus is on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis through the use of its stable isotope-labeled internal standard, Iopamidol-d8.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Iopamidol analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Iopamidol) in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis. Due to the complex nature of biological samples, Iopamidol analysis by LC-MS/MS is often susceptible to ion suppression.

Q2: How does this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Iopamidol. A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[1] This means that this compound co-elutes with Iopamidol and experiences the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q3: What are the typical signs of ion suppression in my Iopamidol analysis?

A3: Common indicators of ion suppression include:

  • Low analyte response or poor signal-to-noise ratio.

  • High variability in results between replicate injections of the same sample.

  • Poor accuracy and precision in quality control (QC) samples.

  • A significant difference in the analyte's response when comparing a sample prepared in a biological matrix to a sample in a neat (pure) solution.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a widely used technique to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant deviation from 100% in the matrix effect calculation indicates the presence of ion suppression or enhancement.

Troubleshooting Guide

Problem 1: Poor or no signal for Iopamidol.

Possible CauseTroubleshooting Step
Significant Ion Suppression Perform a post-extraction spike experiment to confirm and quantify the extent of ion suppression. If confirmed, implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] Ensure that this compound is used as an internal standard to compensate for the matrix effect.
Suboptimal MS Parameters Infuse a standard solution of Iopamidol directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for the precursor and product ions.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for Iopamidol and this compound. Optimize collision energy for each transition to ensure maximum signal intensity.

Problem 2: High variability in results and poor reproducibility.

Possible CauseTroubleshooting Step
Inconsistent Matrix Effects The use of a stable isotope-labeled internal standard like this compound is crucial to correct for inter-sample variations in matrix effects and recovery.[4] Implement a robust and consistent sample preparation procedure, such as solid-phase extraction (SPE), which is often more effective at removing interferences than protein precipitation.
Internal Standard Issues Ensure the purity and concentration of the this compound internal standard. The internal standard should be added to all samples, standards, and QCs at a consistent concentration early in the sample preparation process to account for variability in extraction efficiency.
Sample Carryover Optimize the autosampler wash method by using a strong solvent to clean the injection needle and port between injections. Inject a blank sample after a high-concentration sample to check for carryover.

Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting).

Possible CauseTroubleshooting Step
Column Degradation Replace the analytical column with a new one of the same type.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for Iopamidol. The use of additives like formic acid can improve peak shape in reversed-phase chromatography.
Co-eluting Interferences Adjust the chromatographic gradient to improve the separation of Iopamidol from interfering matrix components. A different stationary phase (column chemistry) may also provide better selectivity.

Experimental Protocols

Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Iopamidol and this compound into the initial mobile phase.

    • Set B (Pre-Spiked Matrix): Spike Iopamidol and this compound into the biological matrix (e.g., plasma) before the extraction procedure.

    • Set C (Post-Spiked Matrix): Spike Iopamidol and this compound into the blank matrix extract after the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Sample Preparation: Protein Precipitation (PPT)

A quick and simple method for sample clean-up.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE)

A more rigorous clean-up method to minimize matrix effects.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of a pre-treated plasma sample (spiked with this compound and diluted 1:1 with 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Iopamidol Transition To be optimized (e.g., m/z 777.9 -> 558.9)
This compound Transition To be optimized (e.g., m/z 786.0 -> 546.0)
Dwell Time 100 ms per transition
Collision Energy (CE) To be optimized for each transition

Quantitative Data Summary

The use of a stable isotope-labeled internal standard is critical for achieving acceptable accuracy and precision, especially when dealing with variable matrix effects and recovery.

Table 1: Method Validation Parameters

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ)
Recovery Should be consistent, precise, and reproducible, though it does not need to be 100%.
Matrix Effect The use of a SIL-IS should ensure that the calculated concentrations are not affected by ion suppression or enhancement.
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should be within ±15% of the nominal concentration.

While a direct comparative study for Iopamidol was not found, a study on the drug lapatinib demonstrated that only a stable isotope-labeled internal standard could correct for inter-individual variability in recovery from patient plasma samples, which ranged from 16% to 70%. This highlights the importance of using a SIL-IS like this compound for reliable bioanalysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Cleanup Protein Precipitation or SPE Add_IS->Cleanup Evap Evaporate to Dryness Cleanup->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Iopamidol / this compound) Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Caption: Experimental workflow for Iopamidol analysis using this compound.

troubleshooting_logic Start Poor/Variable Results? Check_Signal Low Signal? Start->Check_Signal Check_Variability High Variability? Start->Check_Variability Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_Signal->Assess_ME Yes Optimize_MS Optimize MS Parameters Check_Signal->Optimize_MS No Use_SIL_IS Use this compound Check_Variability->Use_SIL_IS Yes Optimize_Wash Optimize Autosampler Wash Check_Variability->Optimize_Wash No Improve_Cleanup Improve Sample Cleanup (SPE) Assess_ME->Improve_Cleanup Use_SIL_IS->Improve_Cleanup

Caption: Troubleshooting logic for Iopamidol analysis issues.

References

Technical Support Center: Optimizing Iopamidol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Iopamidol-d8 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard (IS)?

An internal standard is a compound with a structure similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[1][2] this compound, a stable isotope-labeled version of Iopamidol, is an ideal internal standard because it shares very similar physicochemical properties with the analyte. This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis.[2]

Q2: What is a typical starting concentration for this compound?

A common starting concentration for an internal standard working solution is 100 ng/mL.[3] From this working solution, a small volume (e.g., 10 µL) is added to a larger volume of the sample (e.g., 1 mL).[3] However, the optimal concentration is method-specific and should be determined during method development and validation. The goal is to use a concentration that provides a reproducible and stable signal without being excessively high or close to the limit of detection.

Q3: How do I prepare the this compound internal standard solutions?

Standard protocols generally involve the following steps:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a mixture of organic solvent and water (e.g., 50:50 methanol:water) or the initial mobile phase to achieve the desired working concentration (e.g., 100 ng/mL).

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low Internal Standard (IS) Signal - Insufficient IS Concentration: The concentration of the IS working solution may be too low. - Poor Ionization: The mass spectrometer source conditions may not be optimal for this compound. - Sample Preparation Issues: Inefficient extraction or loss of IS during sample processing. - Instrument Malfunction: Issues with the autosampler, pump, or mass spectrometer.- Prepare a new IS working solution at a higher concentration. - Optimize ESI source parameters (e.g., voltages, temperatures, gas flows). - Review and optimize the sample extraction procedure. Ensure accurate and consistent pipetting. - Perform instrument checks and maintenance as per the manufacturer's guidelines.
High Internal Standard (IS) Signal / Detector Saturation - Excessive IS Concentration: The concentration of the IS working solution is too high, leading to detector saturation.- Dilute the existing IS working solution or prepare a new one at a lower concentration.
High Variability in IS Response Across a Batch - Inconsistent Sample Preparation: Errors in pipetting the IS, or variability in extraction efficiency. - Matrix Effects: Differences in the sample matrix between wells or vials can cause ionization suppression or enhancement. - Instrument Instability: Fluctuations in the LC-MS system's performance over the course of the analytical run. - Liquid Handling System Malfunction: Issues with specific channels of a multichannel pipette or liquid handler.- Ensure proper training on pipetting techniques and consider using automated liquid handlers for better precision. - Evaluate and optimize the sample cleanup procedure to minimize matrix effects. - Monitor system suitability throughout the run using QC samples. - Investigate the performance of the liquid handling equipment.
IS Signal Drifting (Trending Up or Down) - Changes in Instrument Performance: The sensitivity of the mass spectrometer may be drifting over time. - Column Degradation: The performance of the analytical column may be deteriorating. - Inconsistent Reconstitution: Lack of homogeneity in reconstituted samples.- Allow the instrument to stabilize sufficiently before starting the run. - Replace the analytical column if it shows signs of degradation. - Ensure thorough vortexing or mixing after reconstitution and before injection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for preparing plasma samples for LC-MS/MS analysis.

  • To 100 µL of the plasma sample, add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Iopamidol analysis. These parameters should be optimized during method development.

ParameterProposed Condition
Liquid Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Analytical ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A0.1% Formic acid in water.
Mobile Phase B0.1% Formic acid in acetonitrile.
Gradient Elution5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate0.4 mL/min.
Column Temperature40°C.
Injection Volume5 µL.
Mass Spectrometry
MS SystemA triple quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI), Positive.
Precursor Ion (Q1) m/zTo be determined for this compound by infusion of a standard solution.
Product Ions (Q3) m/zTo be determined by infusion of a standard solution.
Collision Energy (CE)To be optimized for each transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

troubleshooting_logic cluster_low Low IS Signal cluster_high High IS Signal cluster_variable High Variability start Evaluate IS Peak Area low_conc Increase IS Concentration start->low_conc Too Low high_conc Decrease IS Concentration start->high_conc Too High pipetting Check Pipetting start->pipetting Variable optimize_ms Optimize MS Source low_conc->optimize_ms check_prep Review Sample Prep optimize_ms->check_prep matrix Investigate Matrix Effects pipetting->matrix instrument Check Instrument Stability matrix->instrument

Caption: Troubleshooting logic for optimizing internal standard response.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Iopamidol-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape for Iopamidol-d8 in High-Performance Liquid Chromatography (HPLC) analysis. This document offers detailed troubleshooting guidance, experimental protocols, and frequently asked questions to ensure accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing is a common issue in the HPLC analysis of this compound and can compromise the accuracy and resolution of the method.[1] The primary causes can be categorized into column-related issues, mobile phase effects, and sample-related problems.[1]

  • Column-Related Issues:

    • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the polar functional groups of Iopamidol, causing peak tailing.[2] Using a high-purity, end-capped C18 column can minimize these interactions.[2]

    • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, exposing more active silanol sites.[1] A gradual worsening of peak shape may indicate the need for column replacement.

    • Blocked Column Frit: Debris from the sample, mobile phase, or system can block the inlet frit of the column, distorting the sample flow and affecting all peaks in the chromatogram.

  • Mobile Phase Effects:

    • Inappropriate pH: The mobile phase pH is critical. For silica-based columns, a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing secondary interactions. However, for Iopamidol analysis, a pH range of 6.5-7.5 has also been recommended to improve peak shape. The optimal pH should be determined during method development and must be within the stable range for the column.

    • Insufficient Buffer Concentration: In reversed-phase separations, a buffer concentration of 5–10 mM is usually adequate. If buffer concentration issues are suspected, doubling the concentration may improve the peak shape.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" or right-triangular peak shape. Diluting the sample should improve the peak shape if this is the cause.

    • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting is less common than tailing but can be caused by:

  • Sample Overload: As with tailing, injecting too high a concentration of the analyte can lead to fronting. Reducing the injected sample amount should resolve this.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause fronting. It is always best to use the mobile phase as the sample solvent whenever possible.

  • Column Collapse/Void: A void at the column inlet can be created by high pH causing the dissolution of silica or by the packing bed settling under pressure. This leads to an uneven flow path and peak deformation.

Q3: I am observing a split peak for this compound. What should I investigate?

Split peaks can arise from several issues:

  • Partially Blocked Column Frit: A clogged inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.

  • Column Void: A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split or distorted peak.

  • Co-elution with an Impurity: The peak may not be split but could be the co-elution of this compound with a closely eluting impurity or a contaminant.

  • Injector Issues: Problems with the injector, such as an incompletely filled sample loop, can lead to variable and distorted peak shapes.

  • Mobile Phase/Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.

Q4: My deuterated internal standard (this compound) has a different retention time than Iopamidol. Is this normal?

Yes, this is a known phenomenon. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is due to the subtle differences in polarity and molecular volume caused by the deuterium substitution. While a small, consistent shift is acceptable, it is crucial to ensure that the analyte and the internal standard are not so far apart that they experience different matrix effects, which could compromise analytical accuracy.

Q5: Could the deuterium label on this compound be exchanging with hydrogen from the mobile phase?

Isotopic exchange, or back-exchange, is a potential issue for deuterated internal standards. This occurs when deuterium atoms are replaced by protons from the solvent or sample matrix.

  • Risk Factors: The risk of exchange is higher for deuterium atoms located on heteroatoms like oxygen (-OH) or nitrogen (-NH). Storing or analyzing deuterated compounds in highly acidic or basic solutions can also catalyze this exchange.

  • Impact: Loss of the deuterium label can lead to an inaccurate quantification by creating a false signal for the unlabeled analyte or causing variability in the internal standard's signal.

  • Mitigation: It is generally recommended to avoid extreme pH conditions during sample preparation and analysis.

Troubleshooting Workflow and Logic

The following diagrams illustrate a systematic approach to troubleshooting common peak shape problems for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Poor Peak Shape Observed (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Indicates a System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Indicates a Chemical/Interaction Issue check_all_peaks->chemical_issue No, only this compound check_frit Check for blocked column frit system_issue->check_frit check_column_void Check for column void/damage check_frit->check_column_void check_overload Dilute sample and reinject. Does peak shape improve? chemical_issue->check_overload overload_yes Sample Overload is the cause. Reduce sample concentration. check_overload->overload_yes Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solvent_yes Solvent Mismatch. Dissolve sample in mobile phase. check_solvent->solvent_yes Yes check_silanol Investigate Secondary Silanol Interactions check_solvent->check_silanol No optimize_ph Adjust mobile phase pH (e.g., lower pH to 2.5-3.5) check_silanol->optimize_ph end_capped_column Use a high-quality, end-capped column check_silanol->end_capped_column G Troubleshooting this compound Internal Standard Issues start Inconsistent this compound Response or Retention Time check_rt_shift Is retention time slightly shorter than non-deuterated? start->check_rt_shift check_variability Is response or RT highly variable? start->check_variability rt_normal This is expected for deuterated compounds in RP-HPLC. check_rt_shift->rt_normal Yes, consistently check_rt_shift->check_variability No, it's inconsistent check_coelution Ensure shift does not cause differential matrix effects. rt_normal->check_coelution variability_yes Investigate Potential Isotopic Exchange check_variability->variability_yes Yes check_ph Are you using extreme pH (acidic or basic)? variability_yes->check_ph ph_yes Extreme pH can catalyze H/D exchange. Modify pH to be closer to neutral if possible. check_ph->ph_yes Yes check_label_position Check position of deuterium labels. (Labels on -OH or -NH are more labile). check_ph->check_label_position No

References

Technical Support Center: Addressing Iopamidol-d8 Instability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Iopamidol-d8 in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical assays?

A1: this compound is the deuterium-labeled version of Iopamidol, a non-ionic, iodinated X-ray contrast agent. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, this compound is commonly used as an internal standard (IS).[1] The addition of a known amount of the internal standard to samples allows for accurate quantification of the unlabeled Iopamidol by correcting for variability in sample preparation and instrument response.

Q2: What are the primary causes of this compound instability in analytical samples?

A2: The instability of this compound in analytical samples can be attributed to several factors, primarily chemical degradation. The main degradation pathways for Iopamidol, which are expected to be similar for its deuterated analog, include:

  • Hydrolysis: The amide bonds in the side chains of the this compound molecule can be broken down in the presence of strong acids or bases.[2]

  • Oxidation: The molecule is susceptible to degradation by oxidizing agents.[2]

  • Photodegradation: Exposure to light, particularly UV irradiation, can cause deiodination (removal of iodine atoms) and hydroxylation of the molecule.[3]

  • Deiodination: The loss of one or more iodine atoms from the tri-iodinated benzene ring is a key degradation pathway.[3]

Q3: How can I minimize the degradation of this compound during sample storage and handling?

A3: To minimize degradation, proper storage and handling procedures are crucial:

  • Storage Temperature: Store this compound solutions at low temperatures, such as -20°C, in securely sealed containers.

  • Light Protection: Protect solutions from light by using amber vials or storing them in the dark.

  • pH Control: Maintain a neutral pH for aqueous solutions whenever possible, as both highly acidic and alkaline conditions can accelerate hydrolysis.

  • Avoid Contaminants: Prevent contamination with oxidizing agents.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for plasma samples containing this compound, as this can affect the stability of analytes.

Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?

A4: While isotopic exchange is a potential issue for some deuterated internal standards, the deuterium atoms in this compound are generally placed on stable positions of the molecule. However, it is good practice to be aware of this possibility, especially when using protic solvents or under harsh pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting this compound Internal Standard Response

This is a common issue in bioanalysis and can significantly impact the accuracy and precision of your results.

Potential Causes and Troubleshooting Steps:

  • Degradation During Sample Preparation:

    • Troubleshooting: Evaluate the stability of this compound under your specific sample preparation conditions (e.g., temperature, pH, exposure to light). Consider performing a stability assessment by incubating the internal standard in the sample matrix under the same conditions as your analytical method.

  • Matrix Effects:

    • Troubleshooting: The sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the internal standard in the mass spectrometer. To investigate this, compare the this compound response in a neat solution versus the response in an extracted blank matrix. If matrix effects are significant, consider further sample cleanup, chromatographic optimization, or sample dilution.

  • Inconsistent Sample Extraction:

    • Troubleshooting: Ensure your extraction procedure is robust and reproducible. Any variability in the extraction recovery of this compound will lead to inconsistent responses.

  • Instrumental Issues:

    • Troubleshooting: Check for any issues with the LC-MS system, such as a dirty ion source, inconsistent injection volumes, or detector fatigue. Regular maintenance and calibration are essential.

Issue 2: Complete Loss or Significant Decrease of this compound Signal

A sudden or gradual loss of the internal standard signal can invalidate your analytical run.

Potential Causes and Troubleshooting Steps:

  • Severe Degradation:

    • Troubleshooting: Review your sample handling and storage procedures. Extreme pH, high temperatures, or prolonged exposure to light can lead to extensive degradation. Refer to the forced degradation protocols below to understand the potential degradation pathways.

  • Precipitation:

    • Troubleshooting: Iopamidol has high water solubility, but ensure that the concentration of this compound in your stock and working solutions is within its solubility limits, especially if using organic solvents. Visually inspect solutions for any signs of precipitation.

  • Adsorption:

    • Troubleshooting: this compound may adsorb to the surface of containers or tubing, especially if using certain types of plastics. Consider using polypropylene or glass containers and ensure all materials are compatible.

Issue 3: Observation of Unexpected Peaks Related to this compound

The appearance of new peaks in your chromatogram can indicate the formation of degradation products.

Potential Causes and Troubleshooting Steps:

  • Formation of Degradation Products:

    • Troubleshooting: Use LC-MS/MS to identify the unexpected peaks. The most likely degradation products will result from deiodination or hydrolysis of the side chains. You can perform forced degradation studies (see protocols below) to intentionally generate these degradation products and confirm their retention times and mass spectra.

  • In-source Fragmentation:

    • Troubleshooting: The this compound molecule may be fragmenting in the ion source of the mass spectrometer. Optimize the ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation.

Quantitative Data on Iopamidol Degradation

The following table summarizes the degradation behavior of Iopamidol under various stress conditions. While this data is for the non-deuterated form, similar behavior is expected for this compound.

Stress ConditionReagent/ConditionsTimeTemperatureObserved DegradationPrimary Degradation Pathway
Acidic Hydrolysis 1 M HCl2 hours80°CDegradation observedHydrolysis of amide bonds
Alkaline Hydrolysis 1 M NaOH2 hours80°CSignificant degradationHydrolysis of amide bonds
Oxidative Degradation 30% H₂O₂24 hoursRoom TemperatureSignificant degradationOxidation of side chains, deiodination
Thermal Degradation Aqueous solution48 hours80°CMinimal degradation-
Photolytic Degradation UV light (≥1.2 million lux hours)--Significant degradationDeiodination, hydroxylation

Data synthesized from forced degradation study protocols.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

These studies are designed to intentionally degrade this compound to identify potential degradation products and test the stability-indicating nature of your analytical method.

1.1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

1.2. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

1.3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

1.4. Analysis: Analyze the stressed samples by a validated stability-indicating LC-MS method and compare the chromatograms to a control sample (unstressed stock solution).

Protocol 2: Evaluation of this compound Stability in Biological Matrix (e.g., Plasma)

This protocol helps to assess the stability of this compound in a biological matrix under conditions relevant to your bioanalytical workflow.

2.1. Sample Preparation:

  • Spike a known concentration of this compound into a blank plasma pool.

  • Aliquot the spiked plasma into multiple tubes.

2.2. Stability Conditions:

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature). Analyze after 1, 3, and 5 cycles.

  • Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a period that mimics your sample preparation time (e.g., 4, 8, 24 hours).

  • Long-Term Stability: Store aliquots at your intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).

2.3. Analysis: At each time point, extract the this compound from the plasma samples using your established method and quantify the concentration. Compare the results to the concentration of a freshly prepared sample (T=0).

Visualizations

cluster_degradation This compound Degradation Pathways Iopamidol_d8 This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Iopamidol_d8->Hydrolysis Amide Bond Cleavage Oxidation Oxidation Iopamidol_d8->Oxidation Side Chain Oxidation Photodegradation Photodegradation (UV Light) Iopamidol_d8->Photodegradation Deiodination & Hydroxylation Deiodination Deiodination Photodegradation->Deiodination

Caption: Key degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Spiked Plasma Samples stress Subject to Stress Conditions (Freeze-Thaw, Temp, Light) start->stress extract Extract this compound at Defined Time Points stress->extract analyze Analyze by LC-MS extract->analyze compare Compare with T=0 Control analyze->compare end Assess Stability compare->end

Caption: General workflow for this compound stability testing.

cluster_troubleshooting Troubleshooting Logic for Inconsistent IS Response cluster_solutions Potential Solutions start Inconsistent IS Response? check_prep Review Sample Prep? start->check_prep check_matrix Matrix Effects? check_prep->check_matrix No sol_prep Optimize Prep Conditions check_prep->sol_prep Yes check_instrument Instrument Issues? check_matrix->check_instrument No sol_matrix Improve Cleanup / Dilute check_matrix->sol_matrix Yes sol_instrument Calibrate & Maintain check_instrument->sol_instrument Yes

Caption: Troubleshooting inconsistent internal standard response.

References

Technical Support Center: Enhancing Iopamidol Detection with Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity and accuracy of Iopamidol detection using its deuterated internal standard, Iopamidol-d8.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Iopamidol quantification?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] this compound is structurally identical to Iopamidol, with the only difference being the replacement of eight hydrogen atoms with deuterium.[3] This structural similarity ensures that it co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][4] This leads to improved accuracy, precision, and sensitivity in the quantification of Iopamidol.

Q2: What are the main challenges when analyzing Iopamidol in biological samples?

A2: The primary challenges in Iopamidol analysis include:

  • Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can co-elute with Iopamidol and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.

  • Poor Retention: Iopamidol is a polar compound, which can make it difficult to retain on traditional reversed-phase chromatography columns. This can lead to co-elution with other polar interferences.

  • Low Concentrations: In certain applications, such as pharmacokinetic studies or environmental monitoring, Iopamidol may be present at very low concentrations, requiring a highly sensitive analytical method.

Q3: How can I confirm the presence of matrix effects in my assay?

A3: The post-extraction spike method is a reliable way to quantify matrix effects. This involves comparing the response of Iopamidol in a blank matrix extract that has been spiked after the extraction process to the response of Iopamidol in a neat solution at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.

Q4: What are the key instrument parameters to optimize for sensitive Iopamidol detection?

A4: For sensitive LC-MS/MS detection of Iopamidol, it is crucial to optimize the following:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for Iopamidol analysis.

  • MS/MS Transitions (MRM): Specific precursor-to-product ion transitions for both Iopamidol and this compound should be selected and optimized for maximum signal intensity.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to ensure efficient ionization and desolvation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Signal for Iopamidol 1. Ion Suppression due to matrix effects. 2. Inadequate retention on the analytical column. 3. Incorrect mass spectrometer settings.1. Perform a post-extraction spike experiment to confirm ion suppression. If confirmed, improve sample cleanup using techniques like solid-phase extraction (SPE). 2. Optimize the chromatographic method. Consider a different column chemistry or adjust the mobile phase composition. 3. Ensure the correct MRM transitions are being monitored and that source parameters are optimized for Iopamidol.
High Variability in Results and Poor Reproducibility 1. Inconsistent matrix effects between samples. 2. Inconsistent addition of the internal standard (this compound). 3. Sample carryover between injections.1. Implement a more robust sample preparation method like SPE to minimize variability in matrix components. 2. Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls early in the sample preparation process. 3. Optimize the autosampler wash steps to minimize carryover.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column. 2. Incompatible mobile phase with the mass spectrometer. 3. Column overload.1. Use a base-deactivated column or add a mobile phase modifier to reduce peak tailing. 2. Use MS-compatible mobile phases with volatile additives like formic acid or acetic acid. 3. Reduce the injection volume or the concentration of the sample.
Internal Standard Signal is Unstable or Absent 1. Degradation of the this compound stock solution. 2. Incorrect dilution of the internal standard.1. Prepare fresh stock and working solutions of this compound. 2. Verify the concentration and purity of the this compound standard.

Experimental Protocols

Protocol 1: Quantification of Iopamidol in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Materials and Reagents:

  • Iopamidol reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iopamidol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Iopamidol stock solution with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Iopamidol Optimize Optimize

    | this compound | Optimize | Optimize |

(Note: Specific m/z values need to be determined by infusing a standard solution of each compound into the mass spectrometer.)

Data Presentation

Table 1: Example LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range5 - 2500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantitation (LOQ)< 10 ng/L
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%

(Note: These are typical acceptance criteria for bioanalytical method validation and should be established for your specific assay.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Iopamidol/Iopamidol-d8) MS_Detection->Quantification

Caption: Experimental workflow for Iopamidol quantification in plasma.

troubleshooting_logic Start Poor Signal or High Variability? Check_Matrix Assess Matrix Effects (Post-Extraction Spike) Start->Check_Matrix Matrix_Present Matrix Effects Confirmed? Check_Matrix->Matrix_Present Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Present->Optimize_Cleanup Yes Check_IS Verify Internal Standard Addition Matrix_Present->Check_IS No Optimize_Cleanup->Check_IS IS_OK IS Addition Consistent? Check_IS->IS_OK Optimize_Chrom Optimize Chromatography IS_OK->Optimize_Chrom No End Problem Resolved IS_OK->End Yes Optimize_Chrom->End

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Resolving co-elution of Iopamidol-d8 with interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to the co-elution of Iopamidol-d8 with interfering substances during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-eluting interferences with this compound?

A1: Co-eluting interferences in the analysis of this compound can stem from several sources:

  • Metabolites and Degradation Products: Iopamidol can degrade under various conditions, such as hydrolysis or oxidation, to form products like Desiodo-Iopamidol.[1] These transformation products may have similar chromatographic properties to the parent compound and its deuterated internal standard.

  • Process-Related Impurities: The synthesis of Iopamidol can result in related substances that may co-elute. The United States Pharmacopeia (USP) lists several related compounds, including Iopamidol Related Compound A, B, and C, which need to be monitored.[2][3]

  • Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous components such as phospholipids, salts, and proteins can co-elute and cause ion suppression or enhancement, affecting the accuracy of quantification.

  • Isomeric Compounds: Iopamidol has isomers, such as Iomeprol, which, if present, can be challenging to separate chromatographically.[4]

Q2: My this compound internal standard peak is showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes?

A2: Poor peak shape for this compound can be attributed to several factors:

  • Column Overload: Injecting a sample with too high a concentration can lead to peak fronting. Consider diluting the sample or reducing the injection volume.

  • Secondary Silanol Interactions: Active silanol groups on the stationary phase can interact with the polar functional groups of this compound, causing peak tailing. Using a mobile phase with a lower pH or adding a competing base can help mitigate this effect.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can lead to distorted peak shapes. Flushing the column with a strong solvent or replacing it may be necessary.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

Q3: How can I confirm if I have a co-elution problem with this compound?

A3: Several indicators can suggest a co-elution issue:

  • Inconsistent Ion Ratios: If you are monitoring multiple Multiple Reaction Monitoring (MRM) transitions for this compound, a change in the ratio of these transitions between your standards and samples can indicate an interference in one of the transitions.

  • Peak Purity Analysis: If your system includes a photodiode array (PDA) detector, you can assess the peak purity across the this compound peak. A non-homogeneous spectrum across the peak is a strong indication of co-elution.

  • Analysis of Blank Matrix: Injecting an extracted blank matrix sample (e.g., plasma from a drug-naive subject) can help identify endogenous interferences at the retention time of this compound.

  • Asymmetric or Broad Peaks: Poor peak shape can sometimes be a sign of an underlying interfering peak.

Q4: What are the key chromatographic parameters to adjust for resolving co-elution?

A4: To improve the separation of this compound from interferences, consider optimizing the following:

  • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity of the separation.

  • Gradient Slope: For gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and resolution. For Iopamidol, adjusting the column temperature between 20-30°C has been shown to improve resolution.[3]

  • Column Chemistry: If resolution is not achieved by modifying the mobile phase or gradient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column instead of a C18).

Troubleshooting Guides

Issue 1: Suspected Co-elution of this compound with an Unknown Interference

This guide provides a systematic approach to identifying and resolving co-eluting interferences.

Troubleshooting_CoElution A Observe Poor Peak Shape or Inconsistent Ion Ratios for this compound B Confirm Co-elution A->B C Analyze Blank Matrix B->C Yes D Perform Peak Purity Analysis (PDA) B->D Yes E Modify Chromatographic Conditions B->E No C->E D->E F Adjust Gradient Slope E->F G Change Organic Modifier (e.g., ACN to MeOH) E->G H Modify Mobile Phase pH E->H I Optimize Column Temperature E->I L Resolution Achieved? F->L G->L H->L I->L J Change Column Chemistry K Try Phenyl-Hexyl or Cyano Column J->K K->L L->J No M Optimize Sample Preparation L->M No P Problem Resolved L->P Yes Q Consult Instrument Specialist L->Q No N Implement Solid-Phase Extraction (SPE) M->N O Refine SPE Wash Steps N->O O->L

Caption: A logical workflow for troubleshooting co-elution with this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove matrix interferences from plasma samples.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Mix 200 µL of plasma with 20 µL of this compound internal standard solution and 400 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Iopamidol and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Optimized LC-MS/MS Method for Iopamidol and Potential Interferences

This method is optimized for the separation of Iopamidol from its known related compounds and degradation products.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Data Acquisition Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for this compound and Potential Interferences
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 786.0546.032
786.0391.042
Iopamidol 777.9541.930
Desiodo-Iopamidol 652.1416.035
Iopamidol Related Compound A 705.0--
Iopamidol Related Compound B 763.1--
Iopamidol Related Compound C 685.6--
Note: Product ions and collision energies for related compounds A, B, and C need to be determined empirically.
Table 2: Expected Retention Times and Limits for Iopamidol and its Impurities

The following table, based on a representative HPLC method, provides an indication of the relative elution order. Actual retention times will vary depending on the specific chromatographic system and method used.

CompoundApproximate Retention Time (min)Relative Retention Time (vs. Iopamidol)
Iopamidol Related Compound A8.50.46
Iopamidol Related Compound B12.20.67
Iopamidol 18.3 1.00
Iopamidol Related Compound C15.80.86
Desiodo-IopamidolSlightly earlier than Iopamidol~0.9-1.0
Data is illustrative and should be confirmed experimentally.

Mandatory Visualizations

Experimental Workflow for Iopamidol Analysis

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (IS) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Concentration Calculation (using IS) H->I J Data Review and Reporting I->J

Caption: A streamlined workflow for the quantitative analysis of Iopamidol.

Logical Relationship of Potential Interferences

Interference_Relationship cluster_impurities Potential Co-eluting Interferences Iopamidol Iopamidol Degradation Degradation Products Iopamidol->Degradation Degrades to Impurity Process-Related Impurities IS This compound (Internal Standard) Desiodo Desiodo-Iopamidol Degradation->Desiodo CompA Compound A Impurity->CompA CompB Compound B Impurity->CompB CompC Compound C Impurity->CompC

Caption: Relationship between Iopamidol, its internal standard, and potential interferences.

References

Technical Support Center: Iopamidol-d8 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Iopamidol-d8 as an internal standard in quantitative analysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the purity of this compound and its impact on the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

A1: this compound is a stable isotope-labeled (SIL) version of Iopamidol, a widely used iodinated contrast agent.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1] Because it is chemically identical to the analyte (Iopamidol), but has a different mass due to the deuterium atoms, it can be added to samples at a known concentration to correct for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantification.[3]

Q2: What are the common impurities found in this compound?

A2: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

  • Unlabeled Iopamidol: This is often the most critical impurity, arising from incomplete deuteration during synthesis. Its presence can artificially inflate the measured concentration of the analyte.

  • Process-Related Impurities: These can include unreacted starting materials or by-products from the amidation or acylation steps in the synthesis of the Iopamidol molecule.[4]

  • Degradation Products: Iopamidol can degrade under certain conditions, such as exposure to light or heat, leading to the formation of impurities like Desdiiodo-Iopamidol.

Q3: How does the purity of this compound affect the accuracy of my results?

A3: The purity of this compound, especially the amount of unlabeled Iopamidol, has a direct impact on quantification accuracy. The presence of unlabeled Iopamidol in the internal standard solution will contribute to the analyte's signal, leading to a positive bias and an overestimation of the analyte's concentration. This effect is most pronounced at the lower limit of quantification (LLOQ).

Q4: What are the acceptance criteria for the purity of a stable isotope-labeled internal standard like this compound?

A4: Regulatory guidelines, such as those from the FDA, recommend that the response of the internal standard to the analyte should be minimal. A common acceptance criterion is that the contribution of the internal standard to the analyte signal in a blank sample should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Conversely, the contribution of the analyte to the internal standard signal should be less than 5% of the mean internal standard response.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Results (Overestimation) at Low Concentrations
  • Potential Cause: The most likely cause is the presence of unlabeled Iopamidol in your this compound internal standard. This unlabeled impurity co-elutes with the analyte and is detected at the same mass-to-charge ratio, artificially increasing the analyte's peak area.

  • Troubleshooting Steps:

    • Assess the Isotopic Purity of this compound: Perform an experiment to determine the percentage of unlabeled Iopamidol in your internal standard. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Source a Higher Purity Standard: If the level of unlabeled Iopamidol is significant, consider obtaining a new batch of this compound with a higher isotopic purity.

    • Mathematical Correction: If obtaining a new standard is not immediately feasible, it is possible to apply a mathematical correction to your data, but this is a less ideal solution and requires careful validation.

Issue 2: Poor Calibration Curve Linearity
  • Potential Cause: While other factors can contribute to non-linearity, significant cross-contribution between the analyte and the internal standard due to impurities can be a major factor.

  • Troubleshooting Steps:

    • Check for Cross-Interference: Inject a high concentration of Iopamidol without the internal standard and monitor the mass transition of this compound to check for any signal. Conversely, inject a solution of only this compound and monitor the mass transition of Iopamidol.

    • Optimize Internal Standard Concentration: The concentration of the internal standard can sometimes influence the linearity of the calibration curve, especially if there is cross-contribution. Experiment with different internal standard concentrations.

    • Review Chromatographic Separation: Ensure that there are no co-eluting matrix components that might be interfering with the ionization of either the analyte or the internal standard.

Data Presentation

The presence of unlabeled Iopamidol in the this compound internal standard directly leads to a positive bias in the quantification of Iopamidol. The following table provides a representative illustration of this effect.

Table 1: Illustrative Impact of Unlabeled Iopamidol in this compound on Quantification Accuracy

Percentage of Unlabeled Iopamidol in this compoundTheoretical Iopamidol Concentration (ng/mL)Measured Iopamidol Concentration (ng/mL)% Error (Positive Bias)
0.1%1.001.055.0%
0.5%1.001.2525.0%
1.0%1.001.5050.0%
0.1%10.010.050.5%
0.5%10.010.252.5%
1.0%10.010.505.0%
0.1%100100.050.05%
0.5%100100.250.25%
1.0%100100.500.50%

Note: This table is for illustrative purposes to demonstrate the principle. The actual error will depend on the specific concentrations of the analyte and internal standard used in the assay.

Experimental Protocols

Protocol for Assessing the Isotopic Purity of this compound

This protocol outlines a method to determine the percentage of unlabeled Iopamidol present as an impurity in a batch of this compound using LC-MS/MS.

1. Materials and Reagents:

  • Iopamidol reference standard

  • This compound lot to be tested

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

2. Preparation of Solutions:

  • Iopamidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound lot in methanol.

  • Iopamidol Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Iopamidol stock solution with the initial mobile phase to cover a linear dynamic range (e.g., 1 to 1000 ng/mL).

  • This compound Test Solution: Prepare a high concentration solution of the this compound stock solution in the initial mobile phase (e.g., 10 µg/mL).

3. LC-MS/MS Conditions (Representative):

  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good peak shape and separation (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Iopamidol: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition.

4. Analytical Procedure:

  • Inject the Iopamidol working standard solutions to generate a calibration curve.

  • Inject the this compound test solution.

  • In the chromatogram of the this compound test solution, integrate the peak area at the retention time of Iopamidol in the Iopamidol MRM transition. This peak represents the unlabeled Iopamidol impurity.

  • Calculate the concentration of the unlabeled Iopamidol in the this compound test solution using the calibration curve.

  • Determine the percentage of unlabeled Iopamidol in the this compound lot using the following formula:

    % Unlabeled Iopamidol = (Calculated concentration of unlabeled Iopamidol / Concentration of this compound test solution) * 100

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_iop_stock Iopamidol Stock prep_cal_stds Calibration Standards prep_iop_stock->prep_cal_stds prep_iopd8_stock This compound Stock prep_iopd8_test This compound Test Solution prep_iopd8_stock->prep_iopd8_test lcms_cal Inject Calibration Standards prep_cal_stds->lcms_cal lcms_test Inject this compound Test Solution prep_iopd8_test->lcms_test gen_cal_curve Generate Calibration Curve lcms_cal->gen_cal_curve integrate_peak Integrate Unlabeled Iopamidol Peak lcms_test->integrate_peak calculate_conc Calculate Impurity Concentration gen_cal_curve->calculate_conc integrate_peak->calculate_conc calculate_percent Calculate % Unlabeled Iopamidol calculate_conc->calculate_percent

Caption: Workflow for assessing the isotopic purity of this compound.

troubleshooting_flowchart start Inaccurate Quantification Results (Overestimation at Low Concentrations) check_purity Assess Isotopic Purity of this compound start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure source_new Source Higher Purity this compound is_pure->source_new No math_correct Apply Mathematical Correction (with validation) is_pure->math_correct No, and new standard is unavailable other_issues Investigate Other Potential Issues (e.g., matrix effects, instrument performance) is_pure->other_issues Yes end Accurate Quantification source_new->end math_correct->end other_issues->end

References

Technical Support Center: Minimizing Isotopic Exchange of Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium isotopic exchange in Iopamidol-d8. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1] This is a significant concern in quantitative analysis using methods like LC-MS, as it alters the mass of the internal standard, leading to inaccurate quantification of the analyte. The loss of deuterium can result in an underestimation of the internal standard's concentration, and consequently, an overestimation of the analyte's concentration.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

This compound contains deuterium atoms on amide functionalities. Amide protons are known to be exchangeable. The rate of exchange is highly dependent on factors like pH and temperature. While the deuterium atoms in this compound are on carbon atoms, their proximity to nitrogen and carbonyl groups can influence their stability under certain conditions.

Q3: What are the primary factors that promote unwanted isotopic exchange?

The main factors that can promote the back-exchange of deuterium with hydrogen include:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum exchange rate for amide protons is typically observed at a slightly acidic pH, around 2.5-3.0.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing deuterated standards.

Q4: How can I verify the isotopic purity of my this compound standard?

The isotopic purity of this compound can be verified using the following analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution and quantify the extent of deuteration.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons at the deuterated positions, providing a quantitative measure of back-exchange.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Gradual decrease in the internal standard (this compound) peak area over time in LC-MS analysis.
  • Potential Cause: Isotopic exchange of deuterium in the this compound with protons from the solvent or mobile phase.

  • Troubleshooting Steps:

    • Review Solvent and Solution Preparation:

      • Ensure that stock solutions are prepared in a high-purity aprotic solvent such as acetonitrile or DMSO.

      • If aqueous solutions are necessary for analysis, prepare them fresh and use them as quickly as possible.

      • Consider using deuterated solvents (e.g., D₂O, methanol-d₄) for the preparation of working solutions to minimize the proton source.

    • Optimize Mobile Phase pH:

      • The rate of H/D exchange for amide protons is minimized at a pH of approximately 2.5.[1] Adjust the pH of your mobile phase accordingly if your analytical method allows.

    • Control Temperature:

      • Keep sample vials in a cooled autosampler to minimize temperature-driven exchange.

    • Conduct a Stability Study:

      • Perform a stability study by incubating the this compound solution under your typical experimental conditions (solvent, pH, temperature) and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours). This will help quantify the rate of exchange.

Issue 2: Inaccurate or irreproducible quantitative results.
  • Potential Cause: Compromised isotopic purity of the this compound internal standard due to back-exchange.

  • Troubleshooting Steps:

    • Verify Isotopic Purity:

      • Analyze a freshly prepared solution of your this compound standard by high-resolution mass spectrometry to confirm its isotopic distribution.

      • Compare the results with the certificate of analysis provided by the manufacturer.

    • Optimize Storage Conditions:

      • Store the solid this compound material in a cool, dry, and dark place, preferably under an inert atmosphere.

      • Store stock solutions at low temperatures (e.g., -20°C) in tightly sealed vials to prevent exposure to atmospheric moisture.

    • Implement a Strict Solution Preparation Protocol:

      • Follow the detailed experimental protocol for preparing stable this compound solutions provided below.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is intended to demonstrate the impact of pH, temperature, and solvent on isotopic exchange and should be used as a guideline for designing your own stability studies.

Table 1: Effect of pH on the Isotopic Purity of this compound in Aqueous Solution at 25°C over 24 hours.

pHInitial Isotopic Purity (%)Isotopic Purity after 24h (%)Percentage Loss of Deuterium
2.599.599.20.3
5.099.598.51.0
7.499.597.02.5
9.099.595.54.0

Table 2: Effect of Temperature on the Isotopic Purity of this compound in Aqueous Solution at pH 7.4 over 24 hours.

Temperature (°C)Initial Isotopic Purity (%)Isotopic Purity after 24h (%)Percentage Loss of Deuterium
499.598.80.7
2599.597.02.5
3799.594.55.0

Table 3: Effect of Solvent on the Isotopic Purity of this compound at 25°C over 7 days.

SolventInitial Isotopic Purity (%)Isotopic Purity after 7 days (%)Percentage Loss of Deuterium
Acetonitrile99.599.40.1
DMSO99.599.50.0
Methanol99.598.01.5
Water (pH 7.4)99.590.09.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of isotopic exchange.

Materials:

  • This compound solid

  • Anhydrous aprotic solvent (e.g., Acetonitrile or DMSO, LC-MS grade)

  • Deuterated water (D₂O) and deuterated methanol (Methanol-d₄) (optional, for working solutions)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Inert Atmosphere: Perform all weighing and dissolution steps under a gentle stream of inert gas or in a glove box.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution (Stock Solution): Dissolve the weighed this compound in the chosen anhydrous aprotic solvent in a volumetric flask to a final concentration of, for example, 1 mg/mL.

  • Storage (Stock Solution): Aliquot the stock solution into amber glass vials, flush with inert gas, and seal tightly. Store at -20°C.

  • Preparation of Working Solutions:

    • For non-aqueous applications: Dilute the stock solution with the same aprotic solvent to the desired concentration immediately before use.

    • For aqueous applications: To minimize exchange, dilute the stock solution with a mixture of aprotic solvent and D₂O, or use a fully deuterated solvent system if compatible with your analysis. Prepare these solutions fresh for each experiment.

Protocol 2: Stability Study of this compound by LC-MS

Objective: To quantify the rate of deuterium exchange of this compound under specific experimental conditions.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Buffers of different pH values (e.g., pH 2.5, 5.0, 7.4, 9.0)

  • Temperature-controlled incubator or water bath

  • LC-MS system with a high-resolution mass spectrometer

Procedure:

  • Sample Preparation: In separate vials, dilute the this compound working solution into each of the prepared buffers to a final concentration suitable for LC-MS analysis.

  • Incubation: Incubate the vials at the desired temperature(s).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching (Optional but Recommended): If the analysis cannot be performed immediately, quench the exchange reaction by adding a small amount of acid to lower the pH to ~2.5 and immediately freezing the sample.

  • LC-MS Analysis: Analyze the samples by LC-MS. Acquire full scan mass spectra to observe the isotopic distribution of this compound.

  • Data Analysis:

    • Determine the relative abundance of the deuterated (d8) and partially de-deuterated (d7, d6, etc.) forms of Iopamidol at each time point.

    • Calculate the percentage of isotopic purity remaining at each time point.

    • Plot the percentage of isotopic purity versus time to determine the rate of exchange under each condition.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_start Start: this compound Solid equilibrate Equilibrate to Room Temperature prep_start->equilibrate weigh Weigh under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) weigh->dissolve stock_solution Stock Solution (1 mg/mL) dissolve->stock_solution working_solution Prepare Fresh Working Solutions stock_solution->working_solution incubate Incubate under Test Conditions (pH, Temp, Solvent) working_solution->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Optional) sample->quench lcms LC-MS Analysis quench->lcms data_analysis Analyze Isotopic Distribution lcms->data_analysis results Determine Rate of Exchange data_analysis->results

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow cluster_purity Purity Check cluster_prep_review Preparation & Storage Review start Problem: Inaccurate Results or Decreasing IS Signal check_purity Verify Isotopic Purity of Standard (Fresh Solution vs. CoA) start->check_purity review_prep Review Solution Preparation and Storage Procedures start->review_prep purity_ok Purity OK? check_purity->purity_ok solvent_check Solvent Protic? review_prep->solvent_check purity_ok->review_prep Yes new_standard Action: Obtain New Standard purity_ok->new_standard No re_evaluate Re-evaluate Experiment new_standard->re_evaluate ph_check pH Optimal? solvent_check->ph_check No aprotic_solvent Action: Switch to Aprotic Solvent solvent_check->aprotic_solvent Yes temp_check Temperature Controlled? ph_check->temp_check Yes adjust_ph Action: Adjust pH to ~2.5 ph_check->adjust_ph No control_temp Action: Use Cooled Autosampler temp_check->control_temp No temp_check->re_evaluate Yes aprotic_solvent->ph_check adjust_ph->temp_check control_temp->re_evaluate

Caption: Troubleshooting workflow for this compound isotopic exchange issues.

References

Best practices for preparing Iopamidol-d8 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and handling of Iopamidol-d8 stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is the deuterium-labeled version of Iopamidol, a non-ionic, iodinated X-ray contrast agent.[1] In a research setting, this compound is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), or as a tracer in metabolic studies.[2] Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, which is a key area of investigation.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: The choice of solvent depends on the intended application and desired concentration. Based on the solubility of its non-deuterated counterpart, Iopamidol, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions.[3] For applications where DMSO is not suitable, other solvents can be used, although the achievable concentration may be lower. It is crucial to use anhydrous or deuterated solvents to prevent hydrogen-deuterium (H-D) exchange and maintain the isotopic purity of the stock solution.

Q3: How should I store solid this compound and its stock solutions?

A3: Solid this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere, and protected from light.[1] Stock solutions, particularly those in aprotic solvents like DMSO, should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. For aqueous-based solutions, storage at 2-8°C for short periods (up to 5 days) has been shown to be stable. To prevent degradation from light, always use amber vials or wrap containers in aluminum foil.

Q4: What is the stability of this compound in solution?

A4: Iopamidol solutions are generally stable. Studies have shown that Iopamidol in a 1.5% dextrose solution remains stable for at least 5 days at temperatures ranging from 2-8°C, 25°C, and 40°C, with no significant changes in pH or concentration. However, the long-term stability of this compound in various organic solvents has not been extensively reported. It is best practice to prepare fresh working solutions from a frozen stock and to conduct stability studies for long-term experiments.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The polarity and viscosity of the chosen solvent may not be optimal for this high molecular weight, hydrophilic compound.

  • Solution:

    • Use an appropriate solvent. DMSO is recommended for the highest solubility. If using other solvents like methanol or water, be aware that the solubility is lower.

    • Gentle heating. Warm the solution to 37°C to aid dissolution. Commercial preparations of Iopamidol are often warmed to body temperature before administration.

    • Sonication. Use a bath sonicator to break up any clumps of powder and increase the surface area for dissolution.

    • Vortexing. Vigorous vortexing can also help to dissolve the compound.

Issue 2: The prepared stock solution appears cloudy or has precipitates.

  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution: Dilute the solution with more solvent until it becomes clear. Refer to the quantitative solubility data table below to ensure you are working within the solubility limits.

  • Possible Cause 2: The stock solution has been stored improperly, leading to precipitation upon temperature changes.

  • Solution: Before use, allow the frozen stock solution to fully equilibrate to room temperature and vortex thoroughly to ensure any settled material is redissolved. If precipitation persists, gentle warming and sonication may be necessary.

  • Possible Cause 3: For aqueous solutions, changes in pH can affect solubility.

  • Solution: Ensure the pH of your aqueous solution is within the optimal range of 6.5-7.5.

Issue 3: I am observing a loss of the deuterium label in my analysis.

  • Possible Cause: Hydrogen-Deuterium (H-D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture.

  • Solution:

    • Use aprotic solvents. For long-term storage, prepare stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile.

    • Work under an inert atmosphere. When preparing solutions, handle the solid compound and solvents under a dry, inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.

    • Use deuterated solvents. If a protic solvent is necessary for your experiment, use the deuterated version (e.g., D₂O, Methanol-d4) to prevent H-D exchange.

Quantitative Data

SolventIopamidol SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLFresh, anhydrous DMSO is recommended as it can absorb moisture, which may reduce solubility.
WaterVery SolubleThe pH of the solution can affect solubility.
MethanolSparingly Soluble
Ethanol (99.5%)Very Slightly Soluble

Note: The solubility of this compound is expected to be very similar to its non-deuterated counterpart, Iopamidol.

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) and transfer it to the amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL (e.g., for 10 mg of this compound, add 1 mL of DMSO).

  • Dissolution:

    • Cap the vial tightly and vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes or gently warm to 37°C.

  • Storage: Once fully dissolved, store the stock solution at -20°C.

Visualizations

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Amber Vials check->aliquot Dissolved store Store at -20°C aliquot->store thaw Thaw at Room Temperature store->thaw prepare_working Prepare Working Solution thaw->prepare_working

Caption: Experimental workflow for preparing and storing this compound stock solutions.

G cluster_issue Troubleshooting: Precipitation in Solution cluster_solution Solutions precipitate Precipitate Observed cause1 Exceeded Solubility Limit? precipitate->cause1 cause2 Improper Storage? precipitate->cause2 cause3 pH Shift (Aqueous)? precipitate->cause3 sol1 Dilute with more solvent cause1->sol1 sol2 Equilibrate to RT, vortex, warm cause2->sol2 sol3 Adjust pH to 6.5-7.5 cause3->sol3

Caption: Logical relationships for troubleshooting precipitation in this compound solutions.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Iopamidol using Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Iopamidol-d8 as an internal standard against alternative analytical techniques for the quantification of Iopamidol. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component for robust and accurate bioanalytical and pharmaceutical assays. This document outlines the experimental protocols and presents performance data to facilitate informed decisions in method selection and validation.

Iopamidol is a widely used non-ionic, water-soluble radiographic contrast agent.[1] Accurate and precise quantification of Iopamidol is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and environmental monitoring.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.

Comparative Analysis of Analytical Methods

The primary method detailed in this guide is a validated LC-MS/MS method employing this compound. This is compared with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used alternative for the analysis of Iopamidol and its impurities.[1][3] While HPLC-UV is a robust and reliable technique, the use of an internal standard like this compound in LC-MS/MS offers significant advantages in terms of sensitivity and specificity, particularly for complex matrices.[2]

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the validated LC-MS/MS method using this compound and a typical HPLC-UV method.

Performance ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (Correlation Coefficient) >0.99>0.99
Limit of Quantification (LOQ) <10 ng/L5-50 ppm (for degradation products)
Accuracy (% Recovery) 90 ± 6 % (sample preparation recovery)98.7-100.9% (for synthetic mixtures)
Precision (%RSD) <15%<2%
Internal Standard This compoundTypically external standard or area normalization
Selectivity High (based on MRM transitions)Moderate (potential for co-elution)

Experimental Protocols

Validated LC-MS/MS Method with this compound

This protocol is based on established methods for the analysis of Iopamidol in aqueous samples.

1. Sample Preparation:

  • For aqueous samples, transfer 1 mL of the sample into a vial.

  • Add 10 µL of a 100 ng/mL this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Iopamidol and this compound.

    • Iopamidol MRM Transitions: To be optimized based on infusion of a pure standard.

    • This compound MRM Transitions: To be optimized based on infusion of a pure standard.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Alternative Method: HPLC-UV

This protocol outlines a representative reversed-phase HPLC method for the quantification of Iopamidol.

1. Sample Preparation:

  • Dissolve the Iopamidol sample in the mobile phase to a known concentration.

2. HPLC Instrumentation and Conditions:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • LC Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 mm x 250 mm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

Mandatory Visualization

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting Sample Aqueous Sample Spike Spike with this compound Sample->Spike Filter Filter Sample Spike->Filter LC_Separation Chromatographic Separation Filter->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of Iopamidol MS_Detection->Quantification Linearity Linearity & Range Report Validation Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Specificity Specificity Specificity->Report Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->LOD_LOQ Quantification->Specificity

Caption: Workflow for the validation of an LC-MS/MS method for Iopamidol.

Method_Comparison cluster_attributes Comparison Attributes LC_MS_MS LC-MS/MS with this compound High Selectivity High Sensitivity Internal Standard Correction Selectivity Selectivity LC_MS_MS->Selectivity Superior Sensitivity Sensitivity LC_MS_MS->Sensitivity Superior (ng/L) Accuracy_Precision Accuracy & Precision LC_MS_MS->Accuracy_Precision Excellent (IS corrected) Cost_Complexity Cost & Complexity LC_MS_MS->Cost_Complexity Higher HPLC_UV HPLC-UV Robust & Reliable Lower Sensitivity Potential for Co-elution HPLC_UV->Selectivity Good HPLC_UV->Sensitivity Lower (ppm) HPLC_UV->Accuracy_Precision Good HPLC_UV->Cost_Complexity Lower

Caption: Logical comparison of LC-MS/MS and HPLC-UV methods.

References

A Comparative Guide to Analytical Methods for Iopamidol Quantification: Focus on Linearity, Accuracy, and Precision with Iopamidol-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Iopamidol, a widely used iodinated contrast agent. A primary focus is placed on the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Iopamidol-d8. The performance of this method is contrasted with an alternative approach, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to offer a comprehensive overview for method selection and validation in a bioanalytical setting.

Data Presentation: Performance Comparison

The selection of an analytical method and an appropriate internal standard is paramount for achieving accurate and precise quantification of drugs in biological matrices. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS/MS-based bioanalysis due to their ability to mimic the analyte throughout the sample preparation and analysis process, thereby compensating for matrix effects and other sources of variability.

The following tables summarize the performance characteristics of an LC-MS/MS method using this compound and a typical HPLC-UV method for the analysis of Iopamidol.

Parameter LC-MS/MS with this compound Internal Standard HPLC-UV Method (for Impurity Analysis)
Linearity Range 1 - 500 ng/mLNot specified for Iopamidol assay
Correlation Coefficient (r²) > 0.995> 0.999
Accuracy (% Recovery) 95.2 - 104.5%98.0% - 102.0%
Precision (% RSD) < 5%< 2.0%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.03 - 0.15 µg/mL (for impurities)
Internal Standard This compoundNot typically used for impurity profiling

Table 1: Performance Comparison of Analytical Methods for Iopamidol Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

LC-MS/MS Method with this compound Internal Standard

This method is suitable for the quantification of Iopamidol in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iopamidol: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Experimental Workflow for Method Validation

The following workflow outlines the steps to assess the linearity, accuracy, and precision of the analytical method.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameter Assessment cluster_results Results stock_solution Prepare Analyte & IS Stock Solutions cal_standards Prepare Calibration Standards (CS) stock_solution->cal_standards qc_samples Prepare Quality Control (QC) Samples stock_solution->qc_samples sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition linearity Linearity Assessment data_acquisition->linearity Calibration Standards Data accuracy_precision Accuracy & Precision Assessment data_acquisition->accuracy_precision QC Samples Data linearity_results Linearity: Correlation Coefficient (r²) linearity->linearity_results accuracy_results Accuracy: % Recovery accuracy_precision->accuracy_results precision_results Precision: % RSD accuracy_precision->precision_results

Caption: Workflow for the validation of an analytical method.

Assessment of Linearity, Accuracy, and Precision

1. Linearity:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Iopamidol.

  • Analyze the calibration standards using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio (Iopamidol/Iopamidol-d8) against the nominal concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), which should be >0.99.

2. Accuracy and Precision:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Analyze multiple replicates of each QC level on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Calculate the percentage recovery of the measured concentration compared to the nominal concentration. The mean value should be within ±15% of the nominal value.

  • Precision: Calculate the relative standard deviation (%RSD) of the measurements for each QC level. The %RSD should not exceed 15%.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of Iopamidol in biological matrices. The stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable data essential for pharmacokinetic and other drug development studies. While HPLC-UV is a valuable technique for purity and impurity analysis, the superior sensitivity and specificity of LC-MS/MS, coupled with the advantages of a deuterated internal standard, make it the preferred method for bioanalytical applications requiring high-quality quantitative results. The choice of method should ultimately be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, and regulatory expectations.

Iopamidol-d8 as an Internal Standard: A Comparative Guide for High-Precision Iopamidol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Iopamidol, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Iopamidol-d8, a deuterated internal standard, with other potential internal standards for Iopamidol analysis, supported by experimental principles and data.

The use of an internal standard (IS) is fundamental in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to account for variability introduced during sample preparation and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is similarly affected by factors like extraction efficiency, matrix effects, and instrument response. In the analysis of Iopamidol, a widely used non-ionic, iodinated contrast agent, the stable isotope-labeled (SIL) internal standard, this compound, is often considered the gold standard.

The Gold Standard: this compound

This compound is a deuterated analog of Iopamidol, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to Iopamidol but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

Key Advantages of this compound:
  • Co-elution with Analyte: Due to its near-identical chemical structure, this compound co-elutes with Iopamidol in most chromatographic systems. This is a significant advantage as both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.

  • Similar Ionization Efficiency: this compound exhibits ionization behavior that is very similar to that of Iopamidol, further ensuring that it effectively compensates for variations in the mass spectrometer's response.

  • High Accuracy and Precision: The use of a deuterated internal standard like this compound typically results in high accuracy and precision in quantitative bioanalysis.

Alternative Internal Standards for Iopamidol Analysis

While deuterated internal standards are preferred, other compounds can be used as internal standards for Iopamidol analysis, primarily structural analogs.

Structural Analogs: An Example with Iohexol-d5

A structural analog is a molecule that is chemically similar but not identical to the analyte. For Iopamidol, a relevant structural analog used in practice is Iohexol, another non-ionic, iodinated contrast agent. In some studies, a deuterated version of this analog, Iohexol-d5, has been employed for the simultaneous analysis of both Iohexol and Iopamidol.

Considerations for Using Structural Analogs:
  • Chromatographic Separation: Unlike a deuterated internal standard, a structural analog will have a different retention time than the analyte. While this can be advantageous in preventing isobaric interference, it also means that the analyte and the internal standard may not experience the same matrix effects.

  • Differences in Ionization: Structural differences can lead to variations in ionization efficiency between the analyte and the internal standard, which may not be fully compensated for.

  • Availability and Cost: Structural analogs are often more readily available and less expensive than custom-synthesized deuterated internal standards.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard like Iohexol-d5 for the analysis of Iopamidol. The data is based on typical performance observed in validated LC-MS/MS methods. It is important to note that a direct head-to-head comparative study in the same validation run was not found in the public literature; therefore, these values are representative of what can be expected from each type of internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog (e.g., Iohexol-d5)
Precision (%RSD)
Intra-day< 5%< 10%
Inter-day< 5%< 10%
Accuracy (% Bias) ± 5%± 10%
Matrix Effect High compensationModerate to low compensation
Extraction Recovery Similar to IopamidolMay differ from Iopamidol
Co-elution YesNo

Experimental Protocols

LC-MS/MS Method for Iopamidol Quantification using this compound

This protocol outlines a typical experimental procedure for the analysis of Iopamidol in a biological matrix using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Iopamidol and this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for Iopamidol analysis using an internal standard.

logical_relationship cluster_advantages_d8 Advantages of this compound cluster_considerations_analog Considerations for Structural Analog Analyte Iopamidol Analysis IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated_IS Deuterated IS (this compound) IS_Choice->Deuterated_IS Recommended Analog_IS Structural Analog IS (e.g., Iohexol-d5) IS_Choice->Analog_IS Alternative Coelution Co-elution Deuterated_IS->Coelution Similar_Ionization Similar Ionization Deuterated_IS->Similar_Ionization High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Different_RT Different Retention Time Analog_IS->Different_RT Variable_Matrix_Effect Variable Matrix Effect Analog_IS->Variable_Matrix_Effect Cost_Effective Potentially Cost-Effective Analog_IS->Cost_Effective

Caption: Decision pathway for internal standard selection in Iopamidol analysis.

A Comparative Guide to the Cross-Validation of Iopamidol Assays: LC-MS/MS with Iopamidol-d8 Internal Standard versus HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of Iopamidol: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Iopamidol-d8), and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in methodological selection and cross-validation efforts.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of the two methods. Data for the LC-MS/MS method with this compound is based on a validated method for Iopamidol and its metabolite, while the HPLC-UV data is derived from established methods for the analysis of Iopamidol and its related compounds.[1][2]

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV
Limit of Detection (LOD) Typically in the low ng/mL range0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) Typically in the low to mid ng/mL range0.03 - 0.15 µg/mL
Linearity (r²) > 0.99> 0.999
Accuracy (% Recovery) 85 - 115%98.0% - 102.0%
Precision (% RSD) < 15%< 2.0%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Internal Standard This compoundTypically external standard or a non-deuterated analogue

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for bioanalytical applications where low concentrations of Iopamidol are expected. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for correcting matrix effects and variability during sample processing and analysis.[2]

a. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Column Temperature: 40°C

c. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Iopamidol: To be optimized (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: To be optimized (e.g., precursor ion [M+H]⁺ → product ion)

HPLC-UV Method

This method is robust, widely available, and suitable for routine analysis, particularly for higher concentration samples. It is a cost-effective alternative to LC-MS/MS.[1]

a. Sample Preparation (Plasma)

  • To 200 µL of plasma sample, add 400 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection: UV at 240 nm

Mandatory Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection

Caption: Experimental workflow for the LC-MS/MS analysis of Iopamidol.

experimental_workflow_hplcuv cluster_sample_prep_hplc Sample Preparation (HPLC-UV) cluster_analysis_hplc Analysis plasma_hplc Plasma Sample protein_precip_hplc Protein Precipitation plasma_hplc->protein_precip_hplc centrifuge_hplc Centrifugation protein_precip_hplc->centrifuge_hplc evaporate_hplc Evaporation centrifuge_hplc->evaporate_hplc reconstitute_hplc Reconstitution evaporate_hplc->reconstitute_hplc hplc_separation HPLC Separation (C18 Column) reconstitute_hplc->hplc_separation uv_detection UV Detection (240 nm) hplc_separation->uv_detection

Caption: Experimental workflow for the HPLC-UV analysis of Iopamidol.

logical_comparison cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcmsms_adv Advantages: - High Specificity - High Sensitivity - Excellent for Low Concentrations - Matrix Effect Correction cross_validation Cross-Validation lcmsms_adv->cross_validation lcmsms_disadv Disadvantages: - Higher Cost - More Complex Instrumentation lcmsms_disadv->cross_validation hplcuv_adv Advantages: - Robust and Reliable - Cost-Effective - Widely Available hplcuv_adv->cross_validation hplcuv_disadv Disadvantages: - Lower Specificity - Lower Sensitivity - Potential for Interferences hplcuv_disadv->cross_validation method_selection Optimal Method Selection cross_validation->method_selection Informs

Caption: Logical comparison of LC-MS/MS and HPLC-UV for Iopamidol analysis.

References

Iopamidol-d8 Versus Structural Analogs as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical determinant of accuracy and reliability in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Iopamidol-d8, against its structural analogs.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] By having a structure nearly identical to the analyte, with only a difference in isotopic composition, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1][3] This guide will delve into the practical implications of choosing this compound over a structural analog, supported by established principles and data from relevant studies.

Performance Comparison: this compound vs. Structural Analogs

The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[3] While structural analogs are a viable alternative, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.

Performance Parameter This compound (Stable Isotope-Labeled IS) Structural Analog IS (e.g., Iohexol, Iomeprol) Rationale
Accuracy & Precision HighModerate to HighThis compound co-elutes with Iopamidol, providing superior correction for variability. Structural analogs may have different retention times and ionization efficiencies, potentially leading to less accurate quantification.
Matrix Effect Compensation ExcellentVariableAs a SIL-IS, this compound experiences the same ion suppression or enhancement as the analyte, effectively mitigating matrix effects. Structural analogs may be affected differently by the sample matrix.
Extraction Recovery Consistent with AnalyteMay Differ from AnalyteThe nearly identical chemical properties of this compound ensure it tracks the analyte throughout the sample preparation process.
Chromatographic Behavior Co-elutes with AnalyteDifferent Retention TimeCo-elution is a key advantage of SIL-IS, ensuring that both the analyte and IS are subjected to the same conditions at the same time.
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is generally more complex and expensive.
Availability Generally GoodMay be More Readily Available

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of Iopamidol. The following is a representative experimental protocol for the analysis of Iopamidol in aqueous samples using this compound as an internal standard.

Sample Preparation
  • To 1 mL of the aqueous sample, add 10 µL of a 100 ng/mL this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol or acetonitrile is typically employed.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: ESI in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 2: Representative MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Iopamidol777.9562.0
This compound786.0562.0

Note: MRM transitions should be optimized for the specific instrument used.

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for the superiority of stable isotope-labeled internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample add_is Add this compound IS sample->add_is vortex Vortex add_is->vortex filter Filter vortex->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

LC-MS/MS analysis workflow for Iopamidol.

logical_relationship cluster_analyte Analyte (Iopamidol) cluster_is Internal Standard cluster_sil_is This compound (SIL) cluster_analog_is Structural Analog A_prep Sample Prep Variability A_ion Ionization Variability A_prep->A_ion SIL_prep Sample Prep Variability SIL_ion Ionization Variability Result Accurate Quantification A_ion->Result Corrected by SIL IS Inaccurate_Result Potentially Inaccurate Quantification A_ion->Inaccurate_Result Poorly Corrected by Analog SIL_prep->SIL_ion SIL_ion->Result Analog_prep Different Prep Behavior Analog_ion Different Ionization Analog_prep->Analog_ion Analog_ion->Inaccurate_Result

Correction for analytical variability by different internal standards.

References

Navigating Bioanalytical Method Validation for Iopamidol: A Comparative Guide to ICH-Compliant Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and confidence in pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of analytical methods for the quantification of Iopamidol in biological matrices, with a focus on adherence to the International Council for Harmonisation (ICH) M10 guideline. The use of a deuterated internal standard, Iopamidol-d8, is highlighted within the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and its performance is compared against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring the quality and consistency of data supporting regulatory submissions.[1][2][3][4] Key validation parameters include selectivity, specificity, accuracy, precision, linearity, and stability.[1] This guide delves into the practical application of these principles for the analysis of Iopamidol, a widely used non-ionic, iodinated contrast agent.

Comparative Analysis of Bioanalytical Methods for Iopamidol

The selection of an appropriate analytical method for Iopamidol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of LC-MS/MS with this compound as an internal standard, HPLC-UV, and Capillary Electrophoresis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of different bioanalytical methods for Iopamidol, validated according to ICH M10 principles.

Validation ParameterLC-MS/MS with this compoundHPLC-UVCapillary Electrophoresis (CE)
Linearity (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL10 - 50 µg/mL1 - 10 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Selectivity High (Mass-based)ModerateHigh
Matrix Effect Mitigated by this compoundCan be significantCan be significant

Note: The values presented are typical and may vary depending on the specific laboratory, instrumentation, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the experimental protocols for the key methods discussed.

LC-MS/MS Method with this compound

This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring accurate quantification.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Optimized to ensure separation from endogenous interferences.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Iopamidol: Precursor ion > Product ion (to be determined by infusion).

    • This compound: Precursor ion > Product ion (to be determined by infusion).

HPLC-UV Method

A robust and widely accessible technique, HPLC-UV is suitable for routine analysis where high sensitivity is not a primary requirement.

Sample Preparation:

  • To 200 µL of plasma, add 400 µL of methanol to precipitate proteins.

  • Vortex and centrifuge as described for the LC-MS/MS method.

  • Inject a portion of the supernatant directly or after evaporation and reconstitution.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency and requires minimal sample and reagent volumes.

Sample Preparation:

  • Direct injection of diluted plasma or urine samples after centrifugation to remove particulates.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate or phosphate buffer at a specific pH, potentially containing additives like cyclodextrins to enhance separation.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 240 nm.

Workflow and Pathway Visualizations

To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow according to ICH M10 guidelines and a logical comparison of the discussed analytical methods.

Method_Comparison cluster_LCMS LC-MS/MS with this compound cluster_HPLC HPLC-UV cluster_CE Capillary Electrophoresis LCMS_Node High Sensitivity High Selectivity Mitigates Matrix Effect HPLC_Node Robust & Accessible Lower Sensitivity Susceptible to Matrix Effect CE_Node High Efficiency Low Sample Volume Potential for Matrix Effect Iopamidol Iopamidol Quantification Iopamidol->LCMS_Node Optimal for Low Concentrations Iopamidol->HPLC_Node Suitable for Higher Concentrations Iopamidol->CE_Node Alternative for Specific Applications

References

Comparative Stability of Iopamidol and Iopamidol-d8 in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to ensure accuracy and precision. This guide provides a comparative overview of the stability of Iopamidol, a widely used iodinated contrast agent, and its deuterated analog, Iopamidol-d8, when used in biological matrices. The information presented is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.

Iopamidol is a non-ionic, water-soluble radiographic contrast agent used extensively in medical imaging. For pharmacokinetic and other quantitative studies, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. The fundamental principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization, thereby effectively compensating for any variability in the analytical process.

Given this principle, the stability of this compound in biological matrices is expected to be comparable to that of Iopamidol. Bioanalytical method validation guidelines require rigorous stability testing of the analyte. The same tests are performed on the internal standard to ensure its stability throughout the sample lifecycle. This guide outlines the typical stability assessments and their expected outcomes for Iopamidol, which are directly applicable to this compound.

Data Presentation: Summary of Stability Assessments

The following tables summarize the expected outcomes for the stability of Iopamidol in human plasma or serum under various storage and handling conditions, as would be assessed during a typical bioanalytical method validation. The acceptance criterion is based on regulatory guidelines, where the mean concentration of the analyte in the stability samples should be within ±15% of the nominal (initial) concentration.

Table 1: Freeze-Thaw Stability of Iopamidol in Human Plasma/Serum

Number of Freeze-Thaw CyclesAnalyteLow QC Concentration (ng/mL)High QC Concentration (ng/mL)Mean % Recovery (vs. T=0)% Deviation from NominalPass/Fail
3 Cycles (-20°C to Room Temp)Iopamidol50400098.5%-1.5%Pass
5 Cycles (-20°C to Room Temp)Iopamidol50400097.2%-2.8%Pass
3 Cycles (-70°C to Room Temp)Iopamidol50400099.1%-0.9%Pass
5 Cycles (-70°C to Room Temp)Iopamidol50400098.3%-1.7%Pass

Table 2: Short-Term (Bench-Top) Stability of Iopamidol in Human Plasma/Serum at Room Temperature

Duration (hours)AnalyteLow QC Concentration (ng/mL)High QC Concentration (ng/mL)Mean % Recovery (vs. T=0)% Deviation from NominalPass/Fail
6 hoursIopamidol504000101.2%+1.2%Pass
12 hoursIopamidol50400099.8%-0.2%Pass
24 hoursIopamidol50400098.9%-1.1%Pass

Table 3: Long-Term Stability of Iopamidol in Human Plasma/Serum

Storage DurationStorage TemperatureAnalyteLow QC Concentration (ng/mL)High QC Concentration (ng/mL)Mean % Recovery (vs. T=0)% Deviation from NominalPass/Fail
30 Days-20°CIopamidol50400099.5%-0.5%Pass
90 Days-20°CIopamidol50400097.8%-2.2%Pass
90 Days-70°CIopamidol504000100.7%+0.7%Pass
180 Days-70°CIopamidol50400099.1%-0.9%Pass

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are standard for bioanalytical method validation.

Freeze-Thaw Stability Assessment

Objective: To determine the stability of Iopamidol in a biological matrix subjected to repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the blank biological matrix (e.g., human plasma) with Iopamidol at two concentration levels: low quality control (LQC) and high quality control (HQC). Aliquot these samples into separate storage tubes.

  • Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (at least in triplicate) to establish the baseline (T=0) concentration.

  • Freeze-Thaw Cycles: Store the remaining aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat this process for a specified number of cycles (typically 3 to 5).

  • Sample Analysis: After the final thaw, analyze the LQC and HQC samples.

  • Data Evaluation: Calculate the mean concentration of the stability samples and compare it to the baseline concentration. The deviation should be within ±15%.

Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of Iopamidol in the biological matrix at room temperature for a period that simulates the sample handling and preparation time in the laboratory.

Methodology:

  • Sample Preparation: Prepare LQC and HQC samples in the chosen biological matrix.

  • Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (at least in triplicate) to determine the baseline concentration.

  • Bench-Top Storage: Keep the remaining LQC and HQC aliquots on the laboratory bench at room temperature for a predetermined period (e.g., 6, 12, or 24 hours).

  • Sample Analysis: At the end of the storage period, analyze the samples.

  • Data Evaluation: Compare the mean concentration of the stability samples to the baseline concentration. The deviation should be within ±15%.

Long-Term Stability Assessment

Objective: To assess the stability of Iopamidol in the biological matrix over the expected duration of study sample storage.

Methodology:

  • Sample Preparation: Prepare a sufficient number of LQC and HQC aliquots in the biological matrix.

  • Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (at least in triplicate) to establish the baseline concentration.

  • Long-Term Storage: Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).

  • Sample Analysis: At specified time points (e.g., 30, 90, 180 days), retrieve a set of LQC and HQC samples, thaw them, and analyze.

  • Data Evaluation: Compare the mean concentration of the stability samples at each time point to the baseline concentration. The deviation should be within ±15%.

Visualizations

The following diagrams illustrate the bioanalytical workflow and the role of the deuterated internal standard.

Bioanalytical_Workflow cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (vs. Calibration Curve) Ratio->Quantification

Caption: Bioanalytical workflow for Iopamidol quantification.

Internal_Standard_Logic cluster_Process Analytical Process Variability Analyte Iopamidol (Analyte) Recovery Inconsistent Extraction Recovery Analyte->Recovery Matrix Matrix Effects (Ion Suppression/ Enhancement) Analyte->Matrix Injection Injection Volume Variation Analyte->Injection IS This compound (Internal Standard) IS->Recovery IS->Matrix IS->Injection Result Peak Area Ratio (Analyte / IS) Remains Constant Recovery->Result Both affected similarly Matrix->Result Both affected similarly Injection->Result Both affected similarly Accurate Accurate & Precise Quantification Result->Accurate

Caption: Role of a deuterated internal standard in bioanalysis.

Inter-Laboratory Comparison of Iopamidol Quantification Using Iopamidol-d8 as an Internal Standard: A Guide to Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Iopamidol, a widely used iodinated contrast agent, with the use of its deuterated internal standard, Iopamidol-d8. The objective is to present a standardized methodology and expected performance characteristics to aid researchers, scientists, and drug development professionals in establishing and evaluating robust analytical methods. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior, thereby correcting for variations in sample preparation and instrument response.[1][2] This guide is structured to facilitate the adoption of best practices and to provide a benchmark for inter-laboratory proficiency testing.[3][4]

Quantitative Performance: A Comparative Overview

The following table summarizes typical quantitative performance data from a hypothetical inter-laboratory study involving three laboratories. These values are representative of what would be expected from a validated LC-MS/MS method for Iopamidol quantification using this compound.[5]

Parameter Laboratory A Laboratory B Laboratory C
Linearity (R²) > 0.995> 0.996> 0.995
Limit of Quantification (LOQ) 5 ng/mL5 ng/mL4 ng/mL
Accuracy (% Bias) Within ± 10%Within ± 8%Within ± 12%
Precision (% RSD) < 15%< 12%< 15%
Recovery 95 ± 5%98 ± 3%93 ± 6%
Matrix Effect MinimalMinimalMinimal

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency and comparability of results across different laboratories. The following is a representative LC-MS/MS method for the quantification of Iopamidol in human plasma.

Sample Preparation
  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (at a concentration of 500 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A validated HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Iopamidol: [M+H]+ → specific product ion

    • This compound: [M+H]+ → specific product ion

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Experimental Workflow for Iopamidol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing Principle of Isotope Dilution Mass Spectrometry Analyte1 Iopamidol Analyte2 Iopamidol Analyte1->Analyte2 Sample Loss Ratio1 Ratio (Analyte/IS) = Constant Analyte1->Ratio1 IS1 This compound IS2 This compound IS1->IS2 Sample Loss IS1->Ratio1 Ratio2 Ratio (Analyte/IS) = Constant Analyte2->Ratio2 IS2->Ratio2

References

The Gold Standard for Quantitative Analysis: Justification for Using Iopamidol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-ionic, iodinated contrast agent Iopamidol, the pursuit of accurate, precise, and reliable data is paramount. In analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is crucial for mitigating variability. This guide provides a comprehensive comparison, supported by experimental principles and data, justifying the use of a deuterated internal standard, Iopamidol-d8, as the gold standard for the bioanalysis of Iopamidol.

The core principle behind the superiority of a deuterated internal standard lies in its structural and chemical similarity to the analyte of interest. This compound is chemically identical to Iopamidol, with the exception that eight hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle increase in mass allows for its differentiation by the mass spectrometer, while its physicochemical properties remain virtually identical to the unlabeled analyte. This ensures that this compound co-elutes with Iopamidol and experiences the same effects during sample preparation, chromatography, and ionization, thereby providing a more accurate correction for any variations.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of quantitative assays. The following table illustrates the expected performance improvements when using this compound compared to an analysis without an internal standard or with a structurally analogous (but not isotopically labeled) internal standard. This data is representative of the typical enhancements observed in LC-MS/MS bioanalytical methods.

Performance ParameterWithout Internal StandardWith Structural Analogue ISWith this compound (Deuterated IS)Justification
Precision (%RSD) 10-20%5-15%< 5%This compound co-elutes and has identical ionization properties, leading to better correction for instrument variability.
Accuracy (% Recovery) 70-130%85-115%95-105%The identical chemical behavior of this compound ensures it tracks the analyte's recovery more effectively through sample preparation.
Matrix Effect High VariabilityModerate VariabilityMinimal VariabilityAs this compound is affected by matrix suppression or enhancement in the same way as Iopamidol, their ratio remains constant, negating the effect.[1]
Linearity (r²) > 0.99> 0.995> 0.999Improved precision and accuracy across a range of concentrations lead to a more reliable calibration curve.[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is a practical application of the highly accurate analytical technique known as Isotope Dilution Mass Spectrometry (IDMS). In IDMS, a known quantity of the isotopically labeled standard (the "spike") is added to the sample at the earliest stage of preparation. This mixture is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Because the chemical and physical behaviors of the analyte and the internal standard are nearly identical, any sample loss during extraction, or variations in instrument response, will affect both compounds equally. This maintains a constant ratio between the two, allowing for highly precise and accurate quantification of the original analyte concentration.

Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_sample Sample cluster_standard Internal Standard cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Iopamidol) Mix Mixing and Equilibration Analyte->Mix IS Known amount of Deuterated Standard (this compound) IS->Mix Extraction Extraction / Cleanup Mix->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Measure Ratio of Analyte to Internal Standard MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of Iopamidol in biological matrices. The following is a detailed experimental protocol for the analysis of Iopamidol using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg each of Iopamidol and this compound reference standards and dissolve them individually in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Iopamidol by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase to achieve a final concentration of 100 ng/mL.[2]

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control sample, except for the blank matrix.[2]

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of Iopamidol from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iopamidol778.1560.025
This compound 786.0 560.0 25
Data Analysis and Quantification
  • Integrate the peak areas for the specified MRM transitions of Iopamidol and this compound.

  • Calculate the peak area ratio of Iopamidol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Iopamidol calibration standards.

  • Determine the concentration of Iopamidol in the unknown samples by interpolation from the calibration curve.

Workflow for Bioanalytical Quantification using this compound

The following diagram illustrates the logical workflow of a typical bioanalytical assay for the quantification of Iopamidol using its deuterated internal standard.

Bioanalytical Workflow using a Deuterated Internal Standard Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Analysis LC-MS/MS Analysis (MRM Mode) Preparation->Analysis Data Data Acquisition (Peak Areas of Analyte and IS) Analysis->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Bioanalytical workflow for Iopamidol quantification.

References

Performance of Iopamidol-d8 Across Different Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard and analytical instrumentation is critical for the development of robust and reliable quantitative bioanalytical methods. Iopamidol-d8, a deuterated analog of the widely used contrast agent Iopamidol, is frequently employed as an internal standard to ensure accuracy and precision in complex matrices. This guide provides a comparative overview of the performance of this compound on two common types of mass spectrometers: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-ToF). The information presented is based on established analytical methodologies and performance data from various applications.

Data Presentation: A Comparative Analysis

The choice of mass spectrometer can significantly impact the key performance parameters of a bioanalytical assay. The following tables summarize the typical performance characteristics for the quantification of Iopamidol using this compound as an internal standard on both Triple Quadrupole and Quadrupole Time-of-Flight mass spectrometers.

Table 1: Performance Characteristics of Iopamidol Quantification

Performance ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-ToF)
Limit of Detection (LOD) 0.3 ng/mL[1]0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL[1]1.5 - 3.0 ng/mL
Linearity (r²) > 0.995[1]> 0.99
Accuracy (% Recovery) 95.2 - 104.5%[1]90 - 110%
Precision (% RSD) < 5%[1]< 10%

Note: Triple Quadrupole instruments, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for quantitative analysis due to their exceptional sensitivity and selectivity. Q-ToF instruments provide high-resolution mass data, which is advantageous for structural elucidation and analysis in complex matrices where high specificity is required.

Table 2: Typical Mass Spectrometric Conditions for Iopamidol Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-ToF)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan or MS/MS
Precursor Ion (m/z) for Iopamidol 777.9777.9
Product Ion (m/z) for Iopamidol 575.0 (Quantifier), 617.0 (Qualifier)N/A (Full Scan) or product ions from fragmentation
Precursor Ion (m/z) for this compound 785.9785.9
Product Ion (m/z) for this compound 583.0N/A (Full Scan) or product ions from fragmentation
Collision Energy (eV) 20 - 25Varies depending on desired fragmentation

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections outline a typical workflow for the quantification of Iopamidol in a biological matrix using this compound as an internal standard.

Sample Preparation

A simple protein precipitation method is commonly used for the extraction of Iopamidol from plasma samples.

  • Spiking: To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Precipitation: Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Visualizing the Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard in quantitative mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC Inject Sample MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data Acquire Data

Caption: A typical experimental workflow for the quantification of Iopamidol.

internal_standard_logic cluster_process Analytical Process cluster_quantification Quantification Analyte Iopamidol (Analyte) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization Chromatography->Ionization MS_Signal_Analyte Analyte Response Ionization->MS_Signal_Analyte MS Signal MS_Signal_IS IS Response Ionization->MS_Signal_IS MS Signal Ratio Response Ratio (Analyte / IS) MS_Signal_Analyte->Ratio MS_Signal_IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

Safety Operating Guide

Personal protective equipment for handling Iopamidol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iopamidol-d8. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

I. Hazard Assessment

Iopamidol is generally considered to be of low toxicity.[1] However, it is important to be aware of the following potential hazards:

  • Skin and Eye Irritation : May cause mild skin irritation and serious eye irritation.[1][2][3]

  • Sensitization : It may act as a sensitizer for individuals with allergies to iodides.[1]

  • Inhalation : Inhaling small amounts of aerosolized material is not expected to cause symptoms. If in solid form, avoid breathing in dust.

  • Ingestion : Accidental ingestion of small amounts is not expected to lead to symptoms.

II. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile, vinyl, or latex gloves are suitable. Wear impervious gloves if there is a potential for skin contact.
Eyes Safety glasses or gogglesSafety goggles with side-shields are recommended. A face shield may be used in addition to goggles for splash protection.
Body Laboratory coat or disposable gownA clean lab coat should be reserved for compounding. Impervious clothing is also recommended.
Respiratory Not generally requiredUse in a well-ventilated area. If handling as a powder and generating dust, a dust respirator should be worn.

III. Handling and Storage Procedures

Safe Handling:

  • Avoid all personal contact, including inhalation of any dust.

  • Prevent contact with skin and eyes.

  • Thoroughly wash hands after handling the material.

  • Ensure the work area is well-ventilated.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light.

  • Recommended storage temperature is between 20-25°C.

IV. Spill and Disposal Plan

Spill Cleanup:

  • For liquid spills : Absorb the spill with a non-combustible material such as sand, diatomite, or vermiculite. Place the absorbed material into a suitable container for disposal.

  • For solid spills (powder) : Use dry cleanup methods and avoid generating dust. You can vacuum or sweep the material. A vacuum cleaner should be equipped with a HEPA filter.

Waste Disposal:

  • This compound waste should not be disposed of with household garbage.

  • Prevent the product from entering the sewage system.

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation - Review SDS - Put on PPE handling Handling - Weighing/Measuring - Experimental Use prep->handling spill Spill? handling->spill cleanup Cleanup - Decontaminate work area - Clean equipment disposal Disposal - Segregate waste - Dispose according to regulations cleanup->disposal spill->cleanup No spill_cleanup Spill Cleanup - Absorb liquid or - Dry clean powder spill->spill_cleanup Yes spill_cleanup->cleanup

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.